Z-Ile-Leu-aldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLUFQGNVGLKR-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Ile-Leu-aldehyde: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ile-Leu-aldehyde, also known as Z-IL-CHO or Gamma-Secretase Inhibitor XII (GSI-XII), is a synthetic peptide aldehyde that has garnered significant attention in biomedical research. Its unique chemical structure allows it to act as a potent, reversible inhibitor of several key cellular proteases, primarily the proteasome, calpains, and γ-secretase. This multi-targeted inhibitory profile makes this compound a valuable tool for dissecting complex cellular signaling pathways and a potential scaffold for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Covalent Inhibition of Proteases
This compound's primary mechanism of action lies in its ability to form a reversible covalent bond with the active site of target proteases. The aldehyde functional group is highly electrophilic and readily reacts with the hydroxyl group of serine or the thiol group of cysteine residues present in the catalytic centers of these enzymes. This interaction forms a transient hemiacetal or hemithioacetal adduct, respectively, which effectively blocks the enzyme's catalytic activity.
Inhibition of the Ubiquitin-Proteasome System
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle progression, and apoptosis. This compound, as a dipeptidyl aldehyde, demonstrates inhibitory activity against the chymotrypsin-like activity of the proteasome.
Quantitative Data: Proteasome Inhibition
The inhibitory potency of this compound (referred to as ZLLal in some literature) against the proteasome has been quantified, showcasing a degree of selectivity when compared to its tri-leucine counterpart, MG-132 (ZLLLal).
| Inhibitor | Proteasome Activity Assay | IC50 | Reference |
| This compound (ZLLal) | Suc-LLVY-MCA Degradation | 120 µM | [1] |
| Z-LLL-MCA Degradation | 110 µM | [1] |
Signaling Pathway: Proteasome Inhibition and Apoptosis Induction
Caption: Inhibition of the 26S proteasome by this compound.
Experimental Protocol: Proteasome Activity Assay
A common method to quantify proteasome activity and its inhibition is through a fluorometric assay using a specific substrate.
Objective: To determine the IC50 of this compound against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Fluorogenic substrate: Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for determining proteasome inhibition.
Inhibition of Calpains
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Their dysregulation is implicated in various pathological conditions, including neurodegeneration and cataract formation. This compound is a potent inhibitor of calpain activity.
Quantitative Data: Calpain Inhibition
| Inhibitor | Target | IC50 | Reference |
| This compound (ZLLal) | Calpain | 1.20 µM | [1] |
Experimental Protocol: Calpain Activity Assay
Objective: To measure the inhibitory effect of this compound on calpain activity.
Materials:
-
Purified calpain-1 or calpain-2
-
This compound
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM DTT, 1 mM CaCl2
-
Fluorogenic substrate: N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC) or N-Acetyl-Leu-Leu-Tyr-7-amido-4-methylcoumarin (Ac-LLY-AMC)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the purified calpain enzyme to each well.
-
Add the different concentrations of this compound.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the fluorogenic calpain substrate.
-
Measure the fluorescence intensity at 37°C in kinetic mode.
-
Calculate the rate of reaction and determine the IC50 value as described for the proteasome assay.
Inhibition of γ-Secretase and Notch Signaling
γ-Secretase is an intramembrane protease complex responsible for the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. Inhibition of γ-secretase by this compound disrupts the Notch signaling pathway, which is crucial for cell-cell communication, proliferation, and differentiation.
Quantitative Data: γ-Secretase Inhibition
While specific IC50 values for this compound against γ-secretase are not consistently reported in publicly available literature, it is widely described as a potent and competitive inhibitor.[2][3]
Signaling Pathway: γ-Secretase and Notch Signaling Inhibition
Caption: this compound inhibits γ-secretase, blocking Notch signaling.
Experimental Protocol: In Vitro γ-Secretase Activity Assay
Objective: To assess the inhibitory potential of this compound on γ-secretase activity.
Materials:
-
Cell membranes prepared from cells overexpressing a γ-secretase substrate (e.g., APP-C99)
-
This compound
-
Assay Buffer: 50 mM MES, pH 6.0, 150 mM NaCl, 2 mM EDTA, 2 mM EGTA, 0.5% CHAPSO
-
DMSO
-
ELISA kit for detecting the cleavage product (e.g., Aβ40 or Aβ42)
Procedure:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Incubate the cell membranes with the different concentrations of this compound in the assay buffer at 37°C for 2-4 hours.
-
Terminate the reaction.
-
Quantify the amount of the cleavage product (e.g., Aβ40) in the supernatant using a specific ELISA kit.
-
Plot the amount of product generated against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a versatile and potent inhibitor of multiple key cellular proteases. Its ability to target the proteasome, calpains, and γ-secretase provides researchers with a powerful tool to investigate fundamental cellular processes. For drug development professionals, the peptide aldehyde scaffold of this compound offers a promising starting point for the design of more selective and potent inhibitors for therapeutic applications in oncology, neurology, and beyond. This guide has provided a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate its effective use in the laboratory and in the pursuit of novel therapeutic strategies.
References
Z-Ile-Leu-aldehyde: An In-depth Technical Guide to its Function as a Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Ile-Leu-aldehyde, also known as Z-IL-CHO or GSI-XII, is a potent, cell-permeable, and competitive peptide aldehyde inhibitor of gamma-secretase.[1][2][3][4] This complex enzyme plays a crucial role in intramembrane proteolysis, most notably in the processing of the Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting gamma-secretase, this compound effectively blocks the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[5] Simultaneously, it inhibits Notch signaling, a pathway vital for cell-fate determination, which necessitates careful consideration in therapeutic applications.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data for related compounds, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
The Gamma-Secretase Signaling Pathway
Gamma-secretase is a multi-subunit protease complex responsible for the cleavage of numerous type I transmembrane proteins.[6] Its two most studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor.
-
APP Processing: In the amyloidogenic pathway, APP is first cleaved by beta-secretase (BACE1), generating a membrane-bound C-terminal fragment (CTFβ or C99). Gamma-secretase then cleaves C99 at multiple sites within its transmembrane domain, leading to the production and secretion of amyloid-beta (Aβ) peptides of varying lengths (e.g., Aβ40 and Aβ42) and the release of the APP intracellular domain (AICD) into the cytoplasm.[5] The accumulation of Aβ peptides, particularly Aβ42, is a primary pathological hallmark of Alzheimer's disease.
-
Notch Signaling: The Notch signaling pathway is critical for intercellular communication and regulating cell differentiation. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes involved in development and cellular homeostasis.[1][4]
This compound, by inhibiting the catalytic activity of gamma-secretase, prevents the cleavage of both C99 and the Notch receptor, thereby blocking the production of Aβ and the release of NICD.
Quantitative Data: Inhibition of Gamma-Secretase
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| DAPT (GSI-IX) | Cell-based (Aβ ELISA) | Total Aβ | 115 nM | [MedChemExpress] |
| DAPT (GSI-IX) | Cell-based (Aβ ELISA) | Aβ42 | 200 nM | [MedChemExpress] |
| Compound E | Cell-free | Aβ40 | 0.24 nM | [MedChemExpress] |
| Compound E | Cell-free | Aβ42 | 0.37 nM | [MedChemExpress] |
| Compound E | Cell-free | Notch | 0.32 nM | [MedChemExpress] |
| LY-411575 | Cell-free (membrane) | γ-secretase | 0.078 nM | [MedChemExpress] |
| LY-411575 | Cell-based | γ-secretase | 0.082 nM | [MedChemExpress] |
| LY-411575 | Cell-based | Notch S3 cleavage | 0.39 nM | [MedChemExpress] |
| Semagacestat | Cell-free | Aβ42 | 10.9 nM | [MedChemExpress] |
| Semagacestat | Cell-free | Aβ40 | 12.1 nM | [MedChemExpress] |
| Semagacestat | Cell-free | Notch | 14.1 nM | [MedChemExpress] |
| Avagacestat | Cell-based | Aβ42 | 0.27 nM | [MedChemExpress] |
| Avagacestat | Cell-based | Aβ40 | 0.30 nM | [MedChemExpress] |
| Avagacestat | Cell-based | NICD | 0.84 nM | [MedChemExpress] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and cell line used.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on gamma-secretase.
In Vitro (Cell-Free) Gamma-Secretase Activity Assay
This assay measures the direct inhibitory effect of this compound on gamma-secretase activity using a purified or enriched enzyme preparation and a synthetic substrate.
Materials:
-
Gamma-secretase enzyme preparation (e.g., from cultured cells like HEK293T or IMR-32)
-
Fluorogenic gamma-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with a mild detergent like CHAPSO)
-
This compound stock solution (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a membrane fraction containing gamma-secretase from a suitable cell line. Solubilize the membrane proteins using a detergent-containing buffer.
-
Assay Setup: In a 96-well black microplate, add the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the wells.
-
Enzyme Addition: Add the solubilized gamma-secretase preparation to each well.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Aβ Production (ELISA)
This assay measures the effect of this compound on the production of Aβ in a cellular context.
Materials:
-
A cell line that produces detectable levels of Aβ (e.g., HEK293 cells stably overexpressing APP, or SH-SY5Y neuroblastoma cells).
-
Cell culture medium and supplements.
-
This compound stock solution (dissolved in DMSO).
-
Cell lysis buffer.
-
Aβ40 and Aβ42 sandwich ELISA kits.
-
Microplate reader for absorbance.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 24- or 48-well) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: The next day, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for Aβ production and secretion into the medium.
-
Sample Collection:
-
Conditioned Medium: Carefully collect the cell culture supernatant, which contains the secreted Aβ peptides. Centrifuge to remove any detached cells and store at -80°C until analysis.
-
Cell Lysate (Optional): Wash the cells with PBS and lyse them to measure intracellular Aβ or APP fragments.
-
-
Aβ Quantification (ELISA):
-
Follow the manufacturer's protocol for the Aβ40 and Aβ42 ELISA kits.
-
Briefly, add the conditioned medium samples (and standards) to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the Aβ standards. Use the standard curve to calculate the concentration of Aβ40 and Aβ42 in each sample. Plot the percentage of Aβ reduction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of Aβ40 and Aβ42 production.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of a gamma-secretase inhibitor like this compound.
Conclusion
This compound serves as a valuable research tool for studying the physiological and pathological roles of gamma-secretase. Its potent and competitive inhibitory action on both APP and Notch processing underscores the dual functionality of its target enzyme. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other gamma-secretase inhibitors. Further research, particularly in determining its precise inhibitory constants and exploring its selectivity profile, will be crucial for delineating its potential as a therapeutic lead. The provided diagrams offer a clear visual representation of the complex signaling pathways and the logical progression of inhibitor characterization, aiding researchers in their drug discovery and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major Carboxyl terminal fragments generated by Gamma-secretase processing of the Alzheimer’s amyloid precursor are 50 and 51 aa in length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of Z-Ile-Leu-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
Z-Ile-Leu-aldehyde , also known by the synonyms γ-Secretase Inhibitor XII (GSI-XII) and Z-IL-CHO , is a potent, cell-permeable, and competitive peptide aldehyde inhibitor.[1][2][3][4][5] Its primary biological activities are the inhibition of γ-secretase and the consequential blockade of the Notch signaling pathway.[1][2][3][4]
While its peptide aldehyde structure bears resemblance to certain calpain and proteasome inhibitors, its principal and most well-documented role is in the modulation of the γ-secretase enzyme complex. Any activity against other proteases like calpain or the proteasome is considered significantly less potent.
Quantitative Inhibition Data
While widely cited as a potent inhibitor, specific IC50 or K_i_ values for this compound are not consistently reported across publicly available scientific literature. However, its effective concentrations in various in vitro and in vivo experimental models provide a strong indication of its potency. The following table summarizes these observed effective concentrations.
| Target/System | Assay Type | Species | Concentration/Dosage | Observed Effect |
| Notch Signaling | Cell Viability/Apoptosis Assay | Murine Multiple Myeloma Cells (MOPC315.BM) | 10-15 µM | Blocked Notch signaling, reduced cell viability, and induced apoptosis.[4] |
| Osteoclast Differentiation | RANKL-stimulated RAW264.7 cells | Murine Monocyte/Macrophage | 10 µM | Impaired osteoclast differentiation.[4] |
| Notch Activity in Cancer | Apoptosis Assay | Human Breast Cancer Cells | 8-15 µM | Triggered a potent apoptotic response through Notch inhibition.[4] |
| Cancer Stem-like Cells | Mammosphere Formation Assay | Human Breast Cancer Cells | Not Specified | Dramatically prevented in vitro mammosphere formation.[4] |
| Th17 Cell Differentiation | In vitro polarization assay | Murine CD4+ T cells | 25 µM | Significantly downregulated Th17-associated cytokine levels.[3] |
| Myeloma Bone Disease | In vivo mouse model (MOPC315.BM) | Mouse | 10 mg/kg (intraperitoneal) | Reduced myeloma-specific paraprotein levels and diminished osteolytic lesions.[3][4] |
| Rhabdomyosarcoma | In vivo mouse model | Mouse | 5 mg/kg (intraperitoneal) | Blocked embryonal rhabdomyosarcoma tumorigenesis.[4] |
Signaling Pathway Analysis: Notch Inhibition
This compound's primary mechanism of action is the inhibition of γ-secretase, a key enzyme in the Notch signaling pathway. This pathway is crucial for cell-cell communication, regulating cell fate decisions, proliferation, differentiation, and apoptosis.
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL, leading to the transcription of downstream target genes, such as those in the Hes and Hey families. By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
γ-Secretase Activity Assay (Fluorogenic Substrate-based)
This protocol outlines a general method for determining γ-secretase activity in cell lysates using a fluorogenic substrate.
1. Materials:
-
Cells or tissue of interest
-
Cell Lysis Buffer (e.g., containing a mild non-ionic detergent)
-
γ-Secretase Substrate (peptide conjugated to a fluorophore and a quencher, e.g., EDANS/DABCYL)
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorometric microplate reader
2. Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in cold Lysis Buffer.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the cell lysate. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate to each well.
-
Add this compound at various concentrations to the test wells. Include a vehicle control.
-
Add the γ-secretase fluorogenic substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Notch Signaling Reporter Assay (Luciferase-based)
This protocol describes a cell-based assay to measure the effect of this compound on Notch signaling activity.
1. Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for a Notch receptor
-
Luciferase reporter plasmid with a Notch-responsive promoter (e.g., containing CSL binding sites)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
2. Procedure:
-
Cell Transfection:
-
Co-transfect cells with the Notch receptor expression plasmid and the Notch-responsive luciferase reporter plasmid.
-
-
Inhibitor Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement:
-
Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of Notch signaling.
-
References
Z-Ile-Leu-aldehyde (CAS: 161710-10-7): A Technical Guide for Researchers
An In-depth Examination of the Potent γ-Secretase and Notch Signaling Inhibitor
This technical guide provides a comprehensive overview of Z-Ile-Leu-aldehyde, a peptide aldehyde inhibitor with significant applications in research, particularly in the fields of cancer biology and neurodegenerative disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, and practical experimental guidelines.
Core Properties of this compound
This compound, also known as Z-IL-CHO or γ-Secretase Inhibitor XII (GSI-XII), is a potent, cell-permeable, and competitive inhibitor of γ-secretase and the Notch signaling pathway.[1][2] Its chemical and physical properties are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 161710-10-7 | [1][3] |
| Molecular Formula | C₂₀H₃₀N₂O₄ | [3] |
| Molecular Weight | 362.47 g/mol | [3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (≥ 10.8 mg/mL) | [4] |
| Storage | Store at -20°C to -80°C |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of the compound.
Biological Properties and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of γ-secretase, a multi-subunit protease complex.[4] This inhibition, in turn, blocks the activation of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[4][5] Deregulation of the Notch pathway is implicated in various cancers and developmental disorders.[5]
The compound has been shown to induce apoptosis in various cancer cell lines and reduce tumor growth in animal models. It also plays a role in modulating immune responses and has been investigated for its potential in studying neurodegenerative diseases due to its effect on amyloid-β production.[3]
Signaling Pathway: The Notch Cascade
This compound's primary molecular target is the γ-secretase enzyme, which is a key component of the Notch signaling pathway. The following diagram illustrates the canonical Notch signaling cascade and the point of inhibition by this compound.
Figure 1: The Notch Signaling Pathway and Inhibition by this compound. This diagram illustrates the key steps in Notch signal transduction, from ligand binding to target gene expression, and highlights the inhibitory action of this compound on γ-secretase.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Adherent cancer cell line of interest (e.g., MOPC315.BM)[5]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 25 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Western Blot Analysis of Notch Pathway Proteins
This protocol describes how to analyze the protein expression levels of key components of the Notch signaling pathway following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Notch1, cleaved Notch1 (NICD), and a housekeeping protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-15 µM) for 24-48 hours.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Notch1, cleaved Notch1, and the housekeeping protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the housekeeping protein to determine the relative expression levels of the target proteins.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Figure 2: Experimental Workflow for this compound. This flowchart outlines the key steps for in vitro evaluation of this compound, from cell culture to data analysis.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity of this compound. It is important to note that specific IC₅₀ and Kᵢ values are not consistently reported across the literature, with many studies providing effective concentration ranges.
In Vitro Efficacy
| Cell Line | Assay | Concentration Range | Effect | Source(s) |
| MOPC315.BM (murine multiple myeloma) | Apoptosis/Viability | 10-15 µM | Induced apoptosis and reduced cell viability | [5] |
| CD4⁺ T cells (murine) | mRNA expression | 25 µM | Downregulated RORγt and IL-17 mRNA expression | |
| Breast Cancer Cells | Apoptosis | 8-15 µM | Triggered an apoptotic response | [4] |
Table 2: In Vitro Biological Activity of this compound. This table provides a summary of the effective concentrations and observed effects of this compound in various cell-based assays.
In Vivo Efficacy
| Animal Model | Dosage and Administration | Effect | Source(s) |
| MOPC315.BM mouse model | 10 mg/kg, intraperitoneal injection for 14 days | Reduced myeloma-specific paraprotein levels and diminished osteolytic lesions | [4] |
| Embryonal rhabdomyosarcoma mouse model | 5 mg/kg, intraperitoneal injection | Blocked tumorigenesis | [4] |
Table 3: In Vivo Biological Activity of this compound. This table summarizes the reported in vivo efficacy of this compound in preclinical models.
Conclusion
This compound is a valuable research tool for investigating the roles of γ-secretase and the Notch signaling pathway in various biological processes. Its ability to potently and competitively inhibit this pathway allows for the elucidation of its downstream effects on cell fate, proliferation, and survival. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, contributing to advancements in our understanding of diseases where the Notch pathway is dysregulated. Researchers should, however, always refer to the specific product datasheets for the most accurate and up-to-date information on solubility and handling.
References
Z-Ile-Leu-aldehyde in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, a potent and cell-permeable peptide aldehyde, has emerged as a significant tool in cancer research. Also known by synonyms such as Z-IL-CHO, Gamma-Secretase Inhibitor XII (GSI-XII), and Calpain Inhibitor I, this compound exhibits a dual mechanism of action by inhibiting both the γ-secretase complex and the calpain family of proteases.[1][2][3][4] This multifaceted inhibitory profile allows it to modulate critical cellular pathways implicated in cancer cell proliferation, survival, and apoptosis, making it a valuable agent for investigating novel therapeutic strategies.[5] This technical guide provides an in-depth overview of this compound's core functionalities, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental applications.
Mechanism of Action
This compound's anticancer effects are primarily attributed to its ability to interfere with two key enzymatic systems: the γ-secretase/Notch signaling pathway and the calpain protease system.
Inhibition of γ-Secretase and Notch Signaling
The Notch signaling pathway is a highly conserved cellular communication system that plays a crucial role in cell fate determination, proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is frequently observed in various cancers, contributing to tumor growth and maintenance.
This compound acts as a potent, competitive inhibitor of γ-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of the Notch receptor.[4] By blocking γ-secretase, this compound prevents the release of the Notch Intracellular Domain (NICD), which would otherwise translocate to the nucleus to activate the transcription of downstream target genes involved in cell survival and proliferation.[1][6] This inhibition of Notch signaling can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on this pathway for their growth.[5]
Inhibition of Calpain Proteases
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases.[7] Overexpression and hyperactivity of calpains have been linked to various aspects of cancer progression, including cell migration, invasion, and resistance to apoptosis.[8][9][10] Calpains can cleave a wide range of cellular substrates, including proteins involved in cell structure, signaling, and apoptosis regulation.[7]
This compound functions as a potent inhibitor of calpains.[9] By inhibiting calpain activity, it can prevent the degradation of pro-apoptotic proteins and disrupt the remodeling of the cytoskeleton, thereby impeding cancer cell motility and invasion.[7][8] The inhibition of calpains by this compound represents another avenue through which it exerts its anti-cancer effects.[9]
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key in vitro and in vivo data.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MOPC315.BM | Multiple Myeloma | Apoptosis Induction | 12-15 µM | [4] |
| Breast Cancer Cells | Breast Cancer | Apoptosis Induction | 8-15 µM | [6] |
| CD4+ T cells | (Murine) | RORγt and IL-17 mRNA downregulation | 25 µM | [4] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| MOPC315.BM mouse model | Multiple Myeloma | 10 mg/kg, Intraperitoneal injection for 14 days | Reduced myeloma-specific paraprotein levels, Diminished osteolytic lesions | [4] |
| Embryonal rhabdomyosarcoma mouse model | Rhabdomyosarcoma | 5 mg/kg, Intraperitoneal injection | Blocked tumorigenesis | [6] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published research.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Notch signaling induces apoptosis of myeloma cells and enhances sensitivity to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Calpains as potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Z-Ile-Leu-aldehyde and its Potential Role in Attenuating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The activation of glial cells, particularly microglia and astrocytes, initiates a cascade of inflammatory responses that, while initially protective, can become chronic and contribute to neuronal damage. A key player in these inflammatory pathways is the activation of proteases such as calpains and the proteasome system, which regulate signaling cascades like Nuclear Factor-kappa B (NF-κB). Z-Ile-Leu-aldehyde, a peptide aldehyde, is known to inhibit both calpain and the proteasome. Although direct studies on this compound in neuroinflammation are limited, its inhibitory actions on these key enzymatic systems suggest a significant potential to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the putative effects of this compound on neuroinflammation, drawing upon data from related calpain and proteasome inhibitors to elucidate its likely mechanisms of action.
Core Mechanisms of Action
This compound's potential anti-neuroinflammatory effects are predicated on its ability to inhibit two central cellular enzymatic systems: calpains and the proteasome.
-
Calpain Inhibition: Calpains are a family of calcium-dependent cysteine proteases. In the central nervous system (CNS), overactivation of calpains is associated with neuronal injury and neurodegeneration.[1][2] Extracellular calpain released from damaged neurons or activated microglia can act as a key signal driving reactive microgliosis, a state of sustained microglial activation.[1][3] This leads to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), perpetuating a cycle of inflammation and neuronal damage.[1][2] By inhibiting calpain, this compound may interrupt this cycle, reducing microglial activation and subsequent neurotoxicity.
-
Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells. The proteasome inhibitor MG-132 (Z-Leu-Leu-Leu-al), which is structurally similar to this compound, has been shown to modulate inflammatory responses.[4] A key mechanism is the inhibition of NF-κB activation.[5][6] In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[7][8][9] By inhibiting the proteasome, this compound is expected to prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[5]
Signaling Pathways
The primary signaling pathway implicated in the anti-neuroinflammatory effects of this compound is the NF-κB pathway, which is modulated by both calpain and proteasome activity.
References
- 1. Neuron-Microglia Interaction Induced Bi-directional Cytotoxicity Associated with Calpain Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuron-microglia interaction induced bi-directional cytotoxicity associated with calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive microgliosis: extracellular μ-calpain and microglia-mediated dopaminergic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-Activated Proteasome Mediates Neuroinflammation on Acute Intracerebral Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Z-Ile-Leu-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, also known as Z-IL-CHO or γ-Secretase Inhibitor XII, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor.[1] It has garnered significant interest in the scientific community for its specific inhibition of γ-secretase and the Notch signaling pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their studies.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of γ-secretase, a multi-subunit protease complex crucial for intramembrane proteolysis. One of the key substrates of γ-secretase is the amyloid precursor protein (APP). Cleavage of APP by β-secretase followed by γ-secretase leads to the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3] this compound effectively blocks the activity of γ-secretase, thereby reducing the production of Aβ peptides.[1]
Beyond its role in Aβ production, γ-secretase is a key mediator of Notch signaling, a highly conserved cell-cell communication pathway that regulates cell fate decisions, proliferation, differentiation, and apoptosis.[4] The Notch receptor undergoes proteolytic cleavage by γ-secretase, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking Notch signaling.[2] This inhibitory action on the Notch pathway has made this compound a valuable tool for studying the biological roles of Notch signaling and as a potential therapeutic agent in diseases characterized by aberrant Notch activity, such as certain cancers.[4][5]
Synthesis of this compound
-
N-terminal Protection of the First Amino Acid: The amino group of L-isoleucine is protected with a benzyloxycarbonyl (Z) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions during the subsequent coupling step.
-
Activation of the Carboxyl Group: The carboxyl group of the N-protected L-isoleucine is activated to facilitate the formation of the peptide bond.
-
Coupling with the Second Amino Acid Aldehyde: The activated N-Z-L-isoleucine is then coupled with L-leucinal.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques.
A plausible synthetic workflow is outlined below:
Quantitative Data
The inhibitory activity of this compound has been quantified in various studies. The following table summarizes key quantitative data points.
| Parameter | Value | Cell Line / System | Reference |
| In Vitro Activity | |||
| Aβ40 Production IC50 | 7.9 µM | In vitro assay | [6] |
| Aβ42 Production IC50 | 7.6 µM | In vitro assay | [6] |
| Notch Signaling Inhibition | 10-15 µM | MOPC315.BM murine multiple myeloma cells | [4] |
| Apoptosis Induction | 8-15 µM | Human breast cancer cells | [4] |
| In Vivo Activity | |||
| Myeloma Bone Disease Control | 10 mg/kg (intraperitoneal) | MOPC315.BM mouse model | [2] |
| Rhabdomyosarcoma Tumorigenesis Block | 5 mg/kg (intraperitoneal) | Mouse model | [4] |
Experimental Protocols
γ-Secretase Activity Assay (Fluorogenic Substrate-based)
This protocol describes a cell-free assay to measure the enzymatic activity of γ-secretase and its inhibition by this compound using a fluorogenic substrate.
Materials:
-
Cell lysate containing γ-secretase (e.g., from HEK293T cells)
-
γ-Secretase fluorogenic substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher like EDANS and DABCYL)[7][8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~355 nm, Emission ~440-510 nm)[7][8][9]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare the cell lysate containing γ-secretase. The protein concentration should be determined using a standard protein assay.
-
Dilute the fluorogenic substrate in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the cell lysate.
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours in the dark.[7]
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or no substrate).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Notch Signaling Inhibition Assay (Cell-based Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the inhibition of Notch signaling by this compound using a luciferase reporter system.[10][11]
Materials:
-
HEK293 cell line stably expressing a Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL promoter).[11]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well white, clear-bottom microplate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Incubate the cells overnight at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay).
-
Calculate the percentage of Notch signaling inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Diagram
The inhibitory action of this compound on the Notch signaling pathway is depicted in the following diagram.
Conclusion
This compound is a valuable research tool for investigating the roles of γ-secretase and the Notch signaling pathway in various biological processes and disease states. Its potent and specific inhibitory activity makes it a cornerstone compound in studies related to neurodegenerative diseases and cancer. This technical guide provides a foundational understanding of its discovery, synthesis, and application in key experimental settings, empowering researchers to effectively integrate this inhibitor into their research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diversity in Notch ligand-receptor signaling interactions [elifesciences.org]
- 4. glpbio.com [glpbio.com]
- 5. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of analogues of the isoleucyl tRNA synthetase inhibitor SB-203207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. γ-Secretase Substrate, Fluorogenic An internally quenched fluorogenic peptide substrate containing the C-terminal β-APP (amyloid β-peptide precursor protein) amino acid sequence that is cleaved by γ-secretase. [sigmaaldrich.com]
- 9. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Z-Ile-Leu-aldehyde and Its Impact on Stem Cell Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, also known as γ-Secretase Inhibitor XII (GSI XII) and Z-IL-CHO, is a potent, cell-permeable peptide aldehyde that functions as a competitive inhibitor of γ-secretase.[1][2][3] This enzyme complex is a critical component of the Notch signaling pathway, a highly conserved cell-to-cell communication system that governs numerous aspects of stem cell fate, including self-renewal, proliferation, differentiation, and apoptosis.[1][4] By inhibiting γ-secretase, this compound effectively blocks the cleavage and subsequent nuclear translocation of the Notch intracellular domain (NICD), thereby downregulating the expression of Notch target genes.[1][5] This guide provides an in-depth technical overview of the core principles of this compound's action on stem cells, summarizing available quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the Notch Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a Notch receptor to a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag-1) and a member of the Mastermind-like (MAML) family of coactivators. This transcriptional activation complex then drives the expression of target genes, most notably the Hes (Hairy and Enhancer of Split) and Hey (Hairy/Enhancer-of-split related with YRPW motif) families of transcriptional repressors.[4][5]
This compound, by inhibiting γ-secretase, prevents the release of NICD, thus disrupting this entire signaling cascade.[1] The consequences of this inhibition are highly context-dependent and vary significantly between different types of stem cells.
Impact on Mesenchymal Stem Cell (MSC) Fate
Inhibition of Notch signaling by γ-secretase inhibitors like this compound has been shown to have a profound impact on the proliferation and differentiation of MSCs.
Proliferation
Studies utilizing the γ-secretase inhibitor DAPT, which has a similar mechanism of action to this compound, have demonstrated that blocking Notch signaling can reduce the proliferation rate of MSCs.
Differentiation
The effect of this compound on MSC differentiation is lineage-dependent:
-
Osteogenesis: Inhibition of Notch signaling generally promotes osteogenic differentiation. This is often accompanied by the upregulation of key osteogenic markers such as Runx2.
-
Adipogenesis: Blocking the Notch pathway can also enhance adipogenic differentiation.
-
Chondrogenesis: In contrast to osteogenesis and adipogenesis, inhibition of Notch signaling has been reported to impair chondrogenic differentiation.
Table 1: Effects of γ-Secretase Inhibition on Mesenchymal Stem Cells
| Parameter | Effect | Key Markers |
| Proliferation | Decreased | - |
| Osteogenesis | Promoted | Upregulation of Runx2 |
| Adipogenesis | Promoted | - |
| Chondrogenesis | Inhibited | Downregulation of chondrogenic genes |
Data in this table is primarily based on studies using the γ-secretase inhibitor DAPT, and similar outcomes are expected with this compound due to its shared mechanism of action.
Impact on Hematopoietic Stem Cell (HSC) Fate
The Notch signaling pathway is essential for the proper development and function of hematopoietic stem cells.
Embryonic Development
During embryogenesis, Notch signaling is critical for the generation of definitive HSCs.
Adult Hematopoiesis
In adult HSCs, the role of Notch signaling is more complex. It is involved in maintaining the balance between self-renewal and differentiation. Inhibition of this pathway can influence the lineage commitment of HSCs. For instance, some studies suggest that γ-secretase inhibitors can induce erythroid differentiation in certain leukemia cell lines.[6]
Impact on Neural Stem Cell (NSC) Fate
Notch signaling plays a pivotal role in maintaining the undifferentiated state of neural stem and progenitor cells.
Proliferation and Self-Renewal
Activation of the Notch pathway promotes the proliferation and self-renewal of NSCs while inhibiting their differentiation into neurons.
Neuronal Differentiation
Consequently, inhibition of Notch signaling by this compound is expected to promote neuronal differentiation. This would be characterized by the downregulation of NSC markers like Nestin and the upregulation of neuronal markers.[7]
Table 2: Expected Effects of this compound on Neural Stem Cells
| Parameter | Effect | Key Markers |
| Proliferation/Self-Renewal | Decreased | Downregulation of Nestin, Sox2 |
| Neuronal Differentiation | Promoted | Upregulation of neuronal markers (e.g., Tuj1, MAP2) |
Experimental Protocols
While specific, detailed protocols for the use of this compound on non-cancerous stem cells are not widely published, the following sections provide generalized methodologies based on standard stem cell culture and differentiation protocols, incorporating the use of a γ-secretase inhibitor.
General Workflow for Assessing the Impact of this compound on Stem Cell Fate
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Wnt and Notch signaling pathway involved in wound healing by targeting c-Myc and Hes1 separately - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Notch signaling sculpts the stem cell niche [frontiersin.org]
- 6. hubrecht.eu [hubrecht.eu]
- 7. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Z-Ile-Leu-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, also known as MG-132, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the proteasome. It primarily targets the chymotrypsin-like (ChT-L) activity of the β5 subunit within the 20S proteasome core.[1][2][3] Its ability to block the degradation of ubiquitinated proteins has made it an invaluable tool in cell biology research for studying the ubiquitin-proteasome pathway, which is critical in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4][5] Beyond its well-documented role as a proteasome inhibitor, this compound also demonstrates inhibitory activity against γ-secretase and Notch signaling.[6][7][8] This dual activity has broadened its research applications into areas such as neurodegenerative diseases and cancer.[9]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the influence of its structural components on inhibitory activity, and relevant experimental protocols.
Mechanism of Action
The inhibitory activity of this compound is primarily attributed to its C-terminal aldehyde group. This electrophilic "warhead" forms a reversible covalent bond with the hydroxyl group of the N-terminal threonine (Thr1) residue in the active site of the proteasome's β5 subunit.[4][10] This interaction results in the formation of a hemiacetal, effectively blocking the substrate-binding pocket and inhibiting the enzyme's proteolytic activity.[11] The peptide backbone of the inhibitor mimics the natural substrate, allowing it to be recognized and bind to the active site.
Structure-Activity Relationship (SAR)
The potency and selectivity of peptide aldehyde inhibitors are significantly influenced by the amino acid residues at the P1, P2, and P3 positions, as well as the N-terminal protecting group (P4 position).
-
P1 Position (Leucine): The side chain of the P1 residue projects into the S1 binding pocket of the proteasome. For the chymotrypsin-like activity, this pocket preferentially accommodates large hydrophobic residues. The leucine residue at the P1 position of this compound fits well into this pocket.[11]
-
P2 Position (Leucine): The P2 residue also contributes to the binding affinity. Bulky hydrophobic substituents at this position can enhance inhibitory activity.[1]
-
P3 Position (Isoleucine): The P3 residue side chain extends into the S3 pocket, which is a more open and solvent-exposed region. Bulky and hydrophobic residues at this position have been shown to dramatically increase inhibitory potency.[11][12]
-
P4 Position (Z-group - Carbobenzoxy): The N-terminal protecting group plays a crucial role in inhibitor potency. The carbobenzoxy (Z) group is a bulky aromatic group that can form favorable hydrophobic interactions with the surrounding residues, contributing significantly to the overall binding affinity.[1][11] Studies have shown that replacing the Z-group with a less bulky acetyl group, as in MG-101 (Ac-Leu-Leu-Nle-aldehyde), results in a less potent inhibitor.[11]
Quantitative Data: Proteasome Inhibition
The following table summarizes the inhibitory activity of this compound (represented by its close analog MG-132) and related peptide aldehydes against the chymotrypsin-like (ChT-L) activity of the 20S proteasome.
| Compound ID | Structure (P4-P3-P2-P1-warhead) | IC50 (nM) for ChT-L Activity |
| MG-132 (this compound analog) | Z-Leu-Leu-Leu-al | 28.5 ± 3.2 [11] |
| 3c | Cbz-Glu(OtBu)-Phe-Leu-al | 2.5 ± 0.3[11] |
| 3d | Cbz-Glu(OtBu)-Leu-Leu-al | 3.1 ± 0.4[11] |
| 3o | Boc-Ser(OBzl)-Leu-Leu-al | 5.6 ± 0.7[11] |
| 3a | Cbz-Phe-Phe-Leu-al | 25.1 ± 2.8[11] |
| 3b | Cbz-Phe-Leu-Leu-al | 22.4 ± 2.5[11] |
| 3h | Cbz-Nal-Leu-Leu-al | 29.3 ± 3.3[11] |
| 3i | Boc-Phe-Phe-Leu-al | 35.2 ± 3.9[11] |
| 3k | Boc-Nal-Phe-Leu-al | 42.8 ± 4.7[11] |
Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)
This protocol is adapted from common fluorometric assays for measuring proteasome activity.[13][14]
Materials:
-
Purified 20S or 26S proteasome
-
This compound or other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP (for 26S proteasome)
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a black 96-well plate, add 20 µg of cell lysate or a suitable amount of purified proteasome to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 100 µM to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Calculate the rate of AMC release (proportional to proteasome activity) from the linear portion of the kinetic curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro γ-Secretase Activity Assay (Fluorometric)
This protocol provides a general framework for an in vitro γ-secretase assay.[15][16]
Materials:
-
Cell lysate or membrane fraction containing γ-secretase
-
This compound or other inhibitors
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 2 mM EDTA, 1 mM DTT, and protease inhibitor cocktail (without γ-secretase inhibitors)
-
Fluorogenic γ-secretase substrate (e.g., a peptide derived from APP with a fluorophore and a quencher)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a black 96-well plate, add 25-200 µg of total protein from the cell lysate or membrane fraction to each well.[15]
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add the fluorogenic γ-secretase substrate to each well to initiate the reaction.
-
Incubate the plate in the dark at 37°C for 1-2 hours.[15]
-
Measure the fluorescence intensity using appropriate excitation and emission wavelengths for the specific substrate used.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the proteasome assay.
Visualizations
References
- 1. Covalent complexes of proteasome model with peptide aldehyde inhibitors MG132 and MG101: docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteasome Inhibitors [labome.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Z-Ile-Leu-aldehyde Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, also known as γ-Secretase Inhibitor XII (GSI-XII) or Z-IL-CHO, is a potent, competitive, and cell-permeable peptide aldehyde inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Due to its role in modulating fundamental cellular processes such as proliferation, differentiation, and apoptosis, this compound and other γ-secretase inhibitors have been investigated for their therapeutic potential, primarily in oncology.[2] This technical guide provides a summary of the preliminary findings related to the toxicity of this compound, drawing from in vitro and in vivo preclinical studies. It is important to note that comprehensive, publicly available toxicology studies specifically for this compound are limited. Therefore, this guide also incorporates data from other γ-secretase and Notch inhibitors to provide a broader context for its potential toxicological profile, which is largely considered to be mechanism-based.
Quantitative Toxicity Data
The available quantitative data for this compound primarily pertains to its cytotoxic and biological activity in preclinical cancer models. This information is crucial for understanding its therapeutic window and potential for on-target toxicity.
| Parameter | Species/Cell Line | Concentration/Dosage | Observed Effect | Reference |
| In Vitro Cytotoxicity & Biological Activity | ||||
| Apoptosis Induction | MOPC315.BM murine multiple myeloma cells | 12 µM, 15 µM | Induced apoptosis | [1] |
| Apoptosis Induction | Breast cancer cells | 8 µM - 15 µM | Potently triggered an apoptotic response | [2] |
| Cell Viability Reduction | MOPC315.BM murine multiple myeloma cells | 10 µM - 15 µM | Reduced cell viability | [2] |
| Downregulation of RORγt and IL-17 mRNA | CD4+ T cells from C57BL/6 mice | 25 µM | Downregulated RORγt and IL-17 mRNA expression | [1] |
| Impaired Osteoclast Differentiation | RAW264.7 murine monocyte/macrophage cell line | 10 µM | Impaired murine osteoclast differentiation | [2] |
| Prevention of Mammosphere Formation | Mammary cancer stem-like cells | Not specified | Dramatically prevented in vitro mammosphere formation | [2] |
| In Vivo Efficacy & Administration | ||||
| Control of Myeloma Bone Disease | MOPC315.BM mouse model | 10 mg/kg (intraperitoneally for 14 days) | Reduced myeloma-specific paraprotein levels and diminished osteolytic lesions | [1] |
| Blockade of Tumorigenesis | Embryonal rhabdomyosarcoma mouse model | 5 mg/kg (intraperitoneally) | Blocked embryonal rhabdomyosarcoma tumorigenesis | [2] |
Mechanism-Based Toxicity: Inhibition of the Notch Signaling Pathway
The primary mechanism of action of this compound is the inhibition of γ-secretase, which is a critical step in the activation of the Notch signaling pathway.[1][2] Consequently, the observed toxicities are largely attributed to the on-target effects of Notch inhibition in healthy tissues where this pathway plays a vital role in cellular homeostasis.
Key toxicities associated with γ-secretase and Notch inhibitors observed in preclinical and clinical studies of other compounds in this class include:
-
Gastrointestinal (GI) Toxicity : This is a common and often dose-limiting toxicity. Inhibition of Notch signaling in the intestinal crypts can lead to an accumulation of secretory goblet cells (goblet cell metaplasia) and a decrease in absorptive enterocytes, resulting in severe diarrhea.[4][5][6]
-
Hematological Effects : Notch signaling is involved in lymphocyte development. Inhibition can lead to decreases in peripheral T and B cells and lymphoid depletion in the spleen and lymph nodes.[7]
-
Reproductive System Effects : Studies on other γ-secretase inhibitors have shown ovarian follicular degeneration and atrophy in both rats and dogs.[7]
-
Skeletal and Cartilage Effects : Changes in epiphyseal cartilage and trabecular bone have been noted in rats treated with γ-secretase inhibitors.[7]
-
Vascular Effects : Long-term inhibition of Notch1 has been shown to lead to vascular tumors in the liver in mouse models, highlighting the role of Notch in maintaining endothelial quiescence.[8]
Strategies to mitigate these on-target toxicities, particularly GI toxicity, have included intermittent dosing schedules and the co-administration of corticosteroids like dexamethasone.[4][9]
Experimental Protocols
Detailed experimental protocols for the toxicity studies of this compound are not extensively published. However, based on the available literature for this compound and other γ-secretase inhibitors, the following methodologies are representative of the key experiments conducted.
In Vitro Apoptosis Assay (Example)
-
Cell Culture : MOPC315.BM murine multiple myeloma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment : Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0, 12, 15 µM) for 24-48 hours.[1]
-
Apoptosis Detection : Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Data Analysis : The percentage of apoptotic cells (Annexin V positive) is determined for each treatment group and compared to the vehicle control.
In Vivo Myeloma Mouse Model (Example)
-
Animal Model : The MOPC315.BM mouse model is used to study myeloma bone disease.[1]
-
Treatment Administration : this compound is administered via intraperitoneal injection at a dose of, for example, 10 mg/kg for a period of 14 days.[1]
-
Toxicity and Efficacy Monitoring :
-
General Health : Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Tumor Burden : Myeloma-specific paraprotein levels in the serum are measured as a marker of tumor burden.
-
Bone Disease : Osteolytic lesions are assessed using imaging techniques such as X-ray or micro-CT scans.
-
-
Terminal Analysis : At the end of the study, tissues can be collected for histopathological analysis to assess both anti-tumor effects and potential off-target toxicities.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Notch signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for an in vivo toxicity and efficacy study.
Conclusion
The preliminary data on this compound suggest that its toxicity profile is intrinsically linked to its mechanism of action as a γ-secretase and Notch signaling inhibitor. While specific, comprehensive toxicology studies on this compound are not widely available, the known on-target effects of this class of inhibitors provide a strong indication of its potential adverse effects, with gastrointestinal toxicity being a primary concern. The provided in vitro and in vivo data from cancer models offer a starting point for understanding the concentrations and dosages at which biological effects and potential toxicities may be observed. Further dedicated toxicology studies are necessary to fully characterize the safety profile of this compound for any potential therapeutic applications. Researchers and drug development professionals should consider these mechanism-based toxicities when designing preclinical studies and clinical trials for this compound and other γ-secretase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Notch inhibitors induce diarrhea, hypercrinia and secretory cell metaplasia in the human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-secretase inhibitors: Notch so bad - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Z-Ile-Leu-aldehyde: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, also known as γ-Secretase Inhibitor XII (GSI-XII) or Z-IL-CHO, is a potent, cell-permeable peptide aldehyde that functions as a competitive inhibitor of γ-secretase and the Notch signaling pathway.[1][2][3] By targeting the γ-secretase complex, this compound prevents the final proteolytic cleavage of the Notch receptor, thereby inhibiting the release of the Notch Intracellular Domain (NICD) and subsequent downstream gene transcription.[4][5] This inhibitory action makes it a valuable tool for investigating the roles of Notch signaling in various cellular processes, including proliferation, differentiation, and apoptosis.[5][6] Deregulation of the Notch pathway is implicated in numerous diseases, including cancer, making this compound a relevant compound for drug development and therapeutic research.[6][7]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and the Notch signaling pathway.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Synonyms | Z-IL-CHO, GSI-XII, γ-Secretase Inhibitor XII | [1][3] |
| Molecular Formula | C₂₀H₃₀N₂O₄ | [6] |
| Molecular Weight | 362.46 g/mol | [1][6] |
| CAS Number | 161710-10-7 | [1][6] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO | [6] |
Table 2: Recommended Working Concentrations in Cell Culture
| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect | Reference |
| MOPC315.BM (Murine Myeloma) | Apoptosis Induction, Viability Reduction | 10 - 15 µM | 24 - 48 hours | Blocked Notch signaling, reduced cell viability, induced apoptosis. | [5][6] |
| CD4+ T cells (Murine) | Th17 Differentiation | 25 µM | 24 - 72 hours | Downregulated RORγt and IL-17 mRNA expression. | |
| RAW264.7 (Murine Macrophage) | Osteoclast Differentiation | 10 µM | Not Specified | Impaired RANKL-stimulated osteoclast differentiation. | [5][6] |
| Breast Cancer Cells | Apoptosis Induction, Mammosphere Formation | 8 - 15 µM | Not Specified | Triggered apoptosis, prevented mammosphere formation. | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Note that solutions are unstable and should ideally be prepared fresh.[1][2]
General Cell Treatment Protocol
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile pipette tips and tubes
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of the inhibitor. This is crucial as DMSO can have effects on cells at higher concentrations. The final DMSO concentration should typically not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.
Experimental workflow for cell treatment.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][6]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Following the treatment period with this compound, add 10-20 µL of the 5 mg/mL MTT solution to each well of the 96-well plate, including controls.[8]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.[6]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[1] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Colorimetric Caspase-3 Assay)
This protocol is based on standard colorimetric caspase-3 assay kits.[9][10]
Materials:
-
Cells treated with this compound
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microcentrifuge
-
96-well plate
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Induce apoptosis in your cells using this compound as described in the general treatment protocol. Include a negative control of untreated cells.
-
Harvest approximately 2 x 10⁶ cells by centrifugation.[9]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 10 minutes.[9]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[10]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-200 µg of protein from each sample and adjust the volume to 50 µL with chilled Cell Lysis Buffer.
-
Prepare a 2X Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each sample.[9]
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9][10]
-
Read the absorbance at 405 nm using a multi-well spectrophotometer.[9] The increase in absorbance is indicative of caspase-3 activity.
Western Blot Analysis of the Notch Signaling Pathway
This protocol provides a general framework for analyzing key proteins in the Notch pathway.[11][12]
Materials:
-
Cells treated with this compound
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Notch1, anti-NICD, anti-Hes1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-NICD) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control to determine the effect of this compound on protein expression.
Signaling Pathway and Mechanism of Action
This compound inhibits Notch signaling.
This compound acts as a competitive inhibitor of the γ-secretase complex.[1][2] The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta or Jagged) on one cell to the Notch receptor on an adjacent cell.[7][13] This interaction leads to two sequential proteolytic cleavages of the Notch receptor. The second cleavage is mediated by the γ-secretase complex.[4][5] This cleavage releases the Notch Intracellular Domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/RBPJ) and co-activators like Mastermind-like (MAML), leading to the transcription of target genes such as those in the HES and HEY families.[7][13] this compound blocks the γ-secretase-mediated cleavage, preventing the release of NICD and thereby inhibiting the entire downstream signaling cascade.[4]
References
- 1. researchhub.com [researchhub.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. glpbio.com [glpbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. The Canonical Notch Signaling Pathway: Unfolding the Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Notch signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Use of Z-Ile-Leu-aldehyde (Calpeptin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, also known as Calpeptin, is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of calpains and also exhibits inhibitory activity against the 20S proteasome and γ-secretase/Notch signaling.[1][2] Its ability to modulate these critical cellular pathways has led to its investigation in a variety of in vivo models for conditions such as ischemia-reperfusion injury, neurodegenerative diseases, cancer, and inflammatory disorders.[3][4][5][6] These notes provide a comprehensive overview of the in vivo applications of this compound, including detailed experimental protocols and a summary of quantitative data from published studies.
Mechanism of Action
This compound primarily exerts its biological effects through the inhibition of calpains, a family of calcium-dependent cysteine proteases.[7] Over-activation of calpains is implicated in various pathological processes, including apoptosis, necrosis, and inflammation.[4][8] By inhibiting calpain, this compound can prevent the cleavage of downstream substrates, thereby mitigating cellular damage.[9] Additionally, its inhibitory effects on the proteasome and Notch signaling pathway contribute to its anti-cancer and immunomodulatory properties.[5][10]
Quantitative Data Summary
The following tables summarize the in vivo administration parameters for this compound (Calpeptin) across various animal models and disease states.
Table 1: In Vivo Dosage and Administration of this compound (Calpeptin)
| Animal Model | Disease/Condition | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| Feline | Cardiac Pressure Overload | 0.6 mg/kg | Intravenous (IV) | Bolus injections 15 min before and 6 h after induction of pressure overload. | Blocked calpain and caspase-3 activation, reduced cardiomyocyte death. | [7][9] |
| Rat | Focal Cerebral Ischemia-Reperfusion | Not specified | Not specified | Not specified | Reduced neuronal apoptosis in the hippocampus. | [3] |
| Mouse | Ischemia/Reperfusion-Induced Acute Kidney Injury | Not specified | Not specified | Pretreatment | Improved renal function, attenuated tissue damage, and decreased apoptosis. | [4][11] |
| Mouse | Pancreatic Cancer Xenograft | 0.04 mg | Intraperitoneal (IP) | Three times a week for 4 weeks. | Reduced tumor volume and weight, inhibited desmoplastic reaction. | [5] |
| Rat | Experimental Autoimmune Encephalomyelitis (EAE) | 50 - 250 µg/kg | Not specified | Dose-dependent treatment | Attenuated calpain activity, gliosis, demyelination, and axonal damage. | [6] |
| Mouse | Myeloma Bone Disease | 10 mg/kg | Intraperitoneal (IP) | Daily for 14 days. | Reduced paraprotein levels and diminished osteolytic lesions. | [10][12] |
| Mouse | Embryonal Rhabdomyosarcoma | 5 mg/kg | Intraperitoneal (IP) | Not specified | Blocked tumorigenesis. | [10] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in cell survival, inflammation, and apoptosis.
Experimental Protocols
Below are detailed protocols for the in vivo administration of this compound. These are generalized protocols and may require optimization for specific experimental models and objectives.
Protocol 1: Intravenous (IV) Administration in a Feline Model of Cardiac Pressure Overload
Materials:
-
This compound (Calpeptin)
-
Dimethyl sulfoxide (DMSO)
-
Physiological saline (0.9% NaCl)
-
Sterile syringes and needles
-
Anesthesia (as per institutional guidelines)
-
Surgical equipment for inducing pressure overload
Procedure:
-
Preparation of Dosing Solution:
-
Animal Preparation:
-
Anesthetize the cat according to your institution's approved protocol.
-
Surgically prepare the animal for the induction of pressure overload.
-
-
Administration:
-
Administer the first bolus intravenous injection of this compound (0.6 mg/kg) 15 minutes prior to the induction of pressure overload.[9]
-
Induce cardiac pressure overload as per the established surgical procedure.
-
Administer a second bolus intravenous injection of this compound (0.6 mg/kg) 6 hours after the induction of pressure overload.[9]
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animal for recovery from anesthesia and any adverse effects.
-
At the desired experimental endpoint, euthanize the animal and collect tissues for analysis (e.g., Western blot for calpain and caspase-3 activation, TUNEL assay for apoptosis).
-
Protocol 2: Intraperitoneal (IP) Administration in a Mouse Xenograft Model of Pancreatic Cancer
Materials:
-
This compound (Calpeptin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Pancreatic cancer cells and stromal cells (for co-implantation)
-
Nude mice
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant pancreatic cancer cells (e.g., SW1990) with or without stromal cells into the flanks of nude mice.[5]
-
-
Preparation of Dosing Solution:
-
Dilute this compound in DMSO and then in PBS to achieve the final desired concentration. For example, to administer 0.04 mg in a 0.2 mL volume, prepare a 0.2 mg/mL solution.[5]
-
-
Administration:
-
Monitoring and Analysis:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for markers of desmoplasia).[5]
-
Considerations and Best Practices
-
Solubility: this compound is typically dissolved in DMSO first, followed by dilution in an aqueous buffer like saline or PBS.[5][9] Ensure the final concentration of DMSO is compatible with the chosen administration route and does not cause toxicity.
-
Route of Administration: The choice between intravenous and intraperitoneal injection depends on the desired pharmacokinetic profile and the experimental model. IV administration provides immediate systemic exposure, while IP administration results in slower absorption.[13][14]
-
Controls: Always include a vehicle control group that receives the same volume of the drug carrier (e.g., DMSO and saline) without the active compound.
-
Toxicity: While generally well-tolerated at therapeutic doses in animal models, it is essential to monitor for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. The aldehyde functional group can have inherent reactivity.[15]
-
Anesthesia: For procedures requiring anesthesia, select an anesthetic regimen that has minimal interference with the biological pathways under investigation.[16]
Conclusion
This compound (Calpeptin) is a versatile research tool for investigating the in vivo roles of calpains, the proteasome, and Notch signaling in various disease models. The provided application notes and protocols offer a foundation for designing and conducting robust in vivo experiments. Researchers should adapt these guidelines to their specific research questions and adhere to all institutional and national regulations for animal welfare.
References
- 1. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The protective effects and potential mechanism of Calpain inhibitor Calpeptin against focal cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpeptin Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Calpain system and its involvement in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Frontiers | Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles of therapy and care of laboratory animals after chronic administration into Xylasine-Zoletyl® Anesthesia [ouci.dntb.gov.ua]
Application Notes and Protocols: Preparing Z-Ile-Leu-aldehyde Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ile-Leu-aldehyde, also known as Z-IL-CHO or γ-Secretase Inhibitor XII, is a potent and competitive peptide aldehyde inhibitor of γ-secretase and the Notch signaling pathway.[1][2][3] Its ability to modulate these critical cellular processes makes it a valuable tool in research, particularly in studies related to cancer, neurodegenerative diseases, and developmental biology.[4] Proper preparation of a stable and accurate stock solution is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Z-IL-CHO, GSI-XII, γ-Secretase inhibitor XII | [1][3] |
| CAS Number | 161710-10-7 | |
| Molecular Formula | C₂₀H₃₀N₂O₄ | |
| Molecular Weight | 362.47 g/mol | [5] |
| Appearance | Solid powder | |
| Solubility | ≥ 10.8 mg/mL in DMSO | [3] |
| Purity | >99.5% | [6] |
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of γ-secretase, a key enzyme in the Notch signaling pathway.[3] The Notch pathway is a highly conserved signaling cascade that plays a crucial role in cell fate determination, proliferation, differentiation, and apoptosis.[4]
The signaling is initiated when a Notch receptor on one cell binds to a ligand (e.g., Delta or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD).[1][7] NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL, leading to the activation of target genes such as those in the HES and HEY families.[2] this compound competitively inhibits the γ-secretase complex, thereby preventing the release of NICD and blocking downstream gene transcription.[1][3]
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Protocol (10 mM in DMSO)
-
Pre-handling Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Ensure all handling is performed in a clean, dry environment, preferably in a fume hood.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.62 mg of the compound (Molecular Weight = 362.47 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C can aid in solubilization if necessary.[3] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[8]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
-
Note: Some sources indicate that solutions are unstable and should be prepared fresh.[9] It is recommended to verify the stability under your specific experimental conditions.
-
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be further diluted to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Application: Add the final working solution to your cell culture plates and mix gently by swirling. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety and Handling Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses when handling this compound.[6]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6]
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. dmacc-ia.safecollegessds.com [dmacc-ia.safecollegessds.com]
Application Notes and Protocols: Z-Ile-Leu-aldehyde for Notch Inhibition Analysis by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notch signaling is a critical pathway involved in cell fate determination, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders.[1] The activation of Notch receptors involves a series of proteolytic cleavages, with the final step being mediated by the γ-secretase complex. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate target gene expression.[1][2]
Z-Ile-Leu-aldehyde, also known as γ-Secretase Inhibitor XII (GSI-XII) or Z-IL-CHO, is a potent, cell-permeable peptide aldehyde that acts as a competitive inhibitor of γ-secretase.[3][4] By blocking the activity of γ-secretase, this compound prevents the generation of NICD, thereby inhibiting Notch signaling.[1] This application note provides a detailed protocol for utilizing this compound to demonstrate Notch inhibition in cell culture, with subsequent analysis of NICD levels by Western blot.
Principle of the Assay
This protocol describes the treatment of cultured cells with this compound to inhibit Notch signaling. The efficacy of the inhibition is assessed by measuring the levels of the activated form of Notch1, the Notch1 Intracellular Domain (NICD1), using Western blot analysis. A reduction in the ~80-110 kDa NICD1 band in treated cells compared to untreated controls indicates successful inhibition of the Notch pathway.
Signaling Pathway and Experimental Workflow
Materials and Reagents
| Reagent | Supplier (Example Catalog #) |
| This compound | MedChemExpress (HY-12465) |
| Cell Culture Medium (e.g., DMEM) | Gibco (11965092) |
| Fetal Bovine Serum (FBS) | Gibco (26140079) |
| Penicillin-Streptomycin | Gibco (15140122) |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher (89900) |
| Protease Inhibitor Cocktail | Roche (11836170001) |
| BCA Protein Assay Kit | Thermo Fisher (23225) |
| Laemmli Sample Buffer (4X) | Bio-Rad (1610747) |
| Primary Antibody: Anti-Notch1 (NICD) | Cell Signaling Tech. (4147) |
| Primary Antibody: Anti-β-actin | Sigma-Aldrich (A5441) |
| Secondary Antibody: HRP-conjugated | Abcam (ab6721) |
| PVDF Membrane | Millipore (IPVH00010) |
| ECL Western Blotting Substrate | Thermo Fisher (32106) |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich (D8418) |
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.63 mg of this compound (MW: 362.46 g/mol ) in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Cell Culture and Treatment
-
Plate cells (e.g., HEK293, Jurkat, or a cell line with known Notch activity) in appropriate cell culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line. A suggested concentration range is 5 µM to 25 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time, for example, 24 to 48 hours, at 37°C in a 5% CO₂ incubator.
Protein Extraction
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
-
Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Notch1-ICD (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin.
Data Presentation and Analysis
The intensity of the NICD band in each lane should be quantified using densitometry software (e.g., ImageJ). The relative NICD level for each treatment is calculated by normalizing the NICD band intensity to the intensity of the corresponding loading control band (e.g., β-actin). The results can be presented as a percentage of the NICD level in the vehicle-treated control cells.
Table 1: Representative Dose-Dependent Inhibition of NICD by this compound
| Treatment Concentration (µM) | Relative NICD Level (Normalized to Loading Control) | % Inhibition of NICD (Relative to Vehicle Control) |
| 0 (Vehicle Control) | 1.00 | 0% |
| 5 | 0.65 | 35% |
| 10 | 0.30 | 70% |
| 25 | 0.10 | 90% |
Note: The data presented in this table are representative and may vary depending on the cell line, treatment duration, and experimental conditions. It is essential to perform a dose-response experiment to determine the IC₅₀ in your specific system.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak NICD band in control | Low Notch activity in the cell line | Use a cell line known to have high Notch signaling (e.g., some T-ALL cell lines) or stimulate the pathway with a Notch ligand. |
| High background on Western blot | Insufficient blocking or washing | Increase blocking time to 2 hours or use a different blocking agent. Increase the number and duration of washing steps. Optimize antibody concentrations. |
| Multiple non-specific bands | Primary antibody concentration too high | Perform an antibody titration to determine the optimal concentration. Ensure the specificity of the antibody for NICD. |
| Inconsistent results | Variation in cell confluency or treatment time | Maintain consistent cell culture practices. Ensure precise timing of treatments and harvesting. |
| This compound appears inactive | Improper storage or degradation | Prepare fresh stock solutions. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. Confirm the quality of the inhibitor from the supplier. |
Conclusion
This application note provides a comprehensive protocol for using this compound to inhibit the Notch signaling pathway and to quantify the inhibition by Western blot analysis of NICD levels. This method is a valuable tool for researchers studying the role of Notch signaling in various biological processes and for the development of therapeutic agents targeting this pathway.
References
- 1. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Notch Signaling by a γ-Secretase Inhibitor Attenuates Hepatic Fibrosis in Rats | PLOS One [journals.plos.org]
- 3. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained notch signaling inhibition with a gamma-secretase inhibitor prevents traumatic heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-Ile-Leu-aldehyde for Inducing Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ile-Leu-aldehyde is a potent small molecule inhibitor that has demonstrated efficacy in inducing apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, targeting several key cellular pathways involved in cell survival and proliferation. Primarily recognized as a calpain inhibitor, this compound also exhibits inhibitory effects on the proteasome and the γ-secretase/Notch signaling pathway. This multi-targeted approach makes it a compelling candidate for further investigation in oncology research and drug development. These application notes provide a summary of its activity, detailed protocols for its use in inducing and quantifying apoptosis, and visual representations of the implicated signaling pathways.
Introduction
Programmed cell death, or apoptosis, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. This compound, a peptide aldehyde, has emerged as a tool to re-sensitize cancer cells to apoptotic signals. By inhibiting key enzymes like calpains and the proteasome, and interfering with the Notch signaling pathway, this compound can trigger a cascade of events culminating in cell death. This document outlines its application in cancer cell line research, providing protocols for assessing its apoptotic effects and diagrams illustrating its mechanisms of action.
Data Presentation
The cytotoxic and pro-apoptotic effects of aldehyde calpain inhibitors, including compounds structurally related to this compound, have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) - Aldehyde Calpain Inhibitors | Reference |
| PC-3 | Prostate Cancer | 2 to >30 | [1][2][3] |
| HeLa | Cervical Cancer | 2 to >30 | [1][2][3] |
| Jurkat | T-cell Leukemia | 2 to >30 | [1][2][3] |
| Daudi | Burkitt's Lymphoma | 2 to >30 | [1][2][3] |
Note: The IC50 values presented are for a series of novel aldehyde calpain inhibitors and may not be specific to this compound but are indicative of the compound class.
Mechanism of Action
This compound induces apoptosis through the inhibition of at least three distinct cellular targets:
-
Calpains: These are calcium-dependent proteases. Their inhibition by this compound can lead to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]
-
Proteasome: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Its inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.
-
γ-Secretase/Notch Signaling: this compound acts as a γ-secretase inhibitor, thereby blocking Notch signaling.[4][5][6] Dysregulated Notch signaling is implicated in many cancers, and its inhibition can induce apoptosis.
The culmination of these inhibitory activities leads to the activation of the intrinsic and extrinsic apoptotic pathways, characterized by caspase activation, DNA fragmentation, and cell death.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for a molecular weight of 362.46 g/mol , dissolve 3.62 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Induction of Apoptosis in Cancer Cell Lines
Materials:
-
Cancer cell lines of interest (e.g., Jurkat, HeLa, PC-3, Daudi)
-
Complete cell culture medium (specific to the cell line)
-
96-well or 6-well cell culture plates
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
Protocol:
-
Seed the cancer cells in a cell culture plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
The following day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with apoptosis detection assays.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase.
Materials:
-
Treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate DEVD-AFC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission: 400/505 nm)
Protocol:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Resuspend the cell pellet in the provided cold cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add 50 µg of protein from each lysate and adjust the volume to 50 µL with lysis buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for In Vitro Studies Using Z-Ile-Leu-aldehyde on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies using Z-Ile-Leu-aldehyde on primary neurons. This document includes an overview of the compound, detailed experimental protocols for assessing its effects, representative data from similar peptide aldehydes, and putative signaling pathways.
Introduction to this compound
This compound, a peptide aldehyde, is recognized as a potent and cell-permeable inhibitor of multiple protease families. Its primary targets include calpains and the proteasome, both of which are critical in maintaining neuronal homeostasis. Dysregulation of these proteases is implicated in various neurodegenerative diseases and neuronal injury models. Therefore, this compound serves as a valuable tool for investigating the roles of these proteolytic systems in neuronal function, viability, and death.
Key Features:
-
Dual-target inhibitor: Primarily inhibits calpains and the chymotrypsin-like activity of the 26S proteasome.
-
Cell-permeable: Allows for effective treatment of live primary neurons in culture.
-
Neuroprotective and Neurotoxic Potential: Depending on the experimental context and concentration, it can exhibit both neuroprotective effects, primarily through calpain inhibition in excitotoxicity models, and neurotoxic effects, often attributed to proteasome inhibition leading to apoptosis.
Data Presentation: Representative Data from Structurally Similar Peptide Aldehydes
Direct quantitative data for this compound in primary neurons is limited in publicly available literature. The following tables present representative data from studies using structurally similar and functionally related peptide aldehyde inhibitors, such as MG132 (Z-Leu-Leu-Leu-al) for proteasome inhibition and Calpain Inhibitor III (Z-Val-Phe-al) for calpain inhibition, to provide an expected range of effective concentrations and outcomes.
Table 1: Effect of Proteasome Inhibitor MG132 on Primary Neuron Viability
| Concentration of MG132 | Treatment Duration | Cell Viability (% of Control) | Reference |
| 0.1 µM | 24 hours | ~95% | [1] |
| 1 µM | 24 hours | ~70% | [1] |
| 10 µM | 24 hours | ~20% | [1] |
Table 2: Inhibition of Calpain Activity in Primary Neurons
| Inhibitor | Concentration | Inhibition of Calpain Activity (%) | Experimental Model | Reference |
| Calpain Inhibitor III | 10 µM | Significant reduction in calpain-cleaved spectrin | Spinal Cord Injury Model | [2] |
| N-benzyloxylcarbonyl-Leu-Nle-aldehyde | 0.2 µM | Strong neuroprotection | Glutamate-induced excitotoxicity | [3] |
| zVLL-CHO | 1 µM | Significant decrease in calpain-cleaved α-spectrin | Okadaic acid-induced neurodegeneration | [4] |
Table 3: Induction of Apoptosis in Primary Neurons by Proteasome Inhibition
| Inhibitor | Concentration | % of Apoptotic Neurons (TUNEL+) | Treatment Duration | Reference |
| Lactacystin | 5 µM | Increased TUNEL staining | 24 hours | [5] |
| MG132 | 1 µM | Increased Caspase-3 cleavage | 24 hours | [1] |
Experimental Protocols
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neurological studies.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Enzyme solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Culture plates/coverslips coated with Poly-D-lysine (0.1 mg/mL)
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Isolate the embryonic brains and dissect the cortices.
-
Mince the cortical tissue and transfer it to the enzyme solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Layer the cell suspension over a density gradient (e.g., OptiPrep) to enrich for neurons.
-
Centrifuge and resuspend the neuronal pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) on Poly-D-lysine coated surfaces.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue with half-media changes every 3-4 days.
Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Primary neuron culture medium
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare working dilutions in pre-warmed neuron culture medium.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Remove a portion of the medium from the primary neuron cultures and replace it with the medium containing the desired final concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the treated neurons for the desired duration (e.g., 6, 12, 24, or 48 hours) before proceeding with subsequent assays.
Assessment of Neuronal Viability (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Measurement of Calpain Activity
Materials:
-
Calpain activity assay kit (fluorometric, using a substrate like Ac-LLY-AFC)
-
Cell lysis buffer
-
Fluorometric plate reader
Procedure:
-
After treatment, wash the neurons with ice-cold PBS.
-
Lyse the cells with the provided lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Add the calpain substrate and reaction buffer to each well.
-
Incubate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Calpain activity can be expressed as relative fluorescence units (RFU) per microgram of protein.
Measurement of Proteasome Activity
Materials:
-
Proteasome activity assay kit (fluorometric, using a substrate like Suc-LLVY-AMC for chymotrypsin-like activity)
-
Cell lysis buffer
-
Fluorometric plate reader
Procedure:
-
Following treatment, harvest and lyse the neurons as described for the calpain activity assay.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Add the proteasome substrate (e.g., Suc-LLVY-AMC) and assay buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Proteasome activity can be expressed as relative fluorescence units (RFU) per microgram of protein.
Assessment of Apoptosis (Caspase-3 Activity Assay)
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
After treatment, collect and lyse the neurons.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 400/505 nm (for AFC).
-
Caspase-3 activity is proportional to the signal generated and can be compared to the control group.
Signaling Pathways and Visualizations
The following diagrams illustrate the putative signaling pathways affected by this compound in primary neurons based on its known inhibitory actions on calpains and the proteasome.
References
- 1. Selective vulnerability of neurons to acute toxicity following proteasome inhibitor treatment: Implications for oxidative stress and insolubility of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain inhibitors prevent neuronal cell death and ameliorate motor disturbances after compression-induced spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calpain and caspase-3 prevented apoptosis and preserved electrophysiological properties of voltage-gated and ligand-gated ion channels in rat primary cortical neurons exposed to glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zVLL-CHO at low concentrations acts as a calpain inhibitor to protect neurons against okadaic acid-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition leads to early loss of synaptic proteins in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Ile-Leu-aldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the long-term storage, stability, and handling of Z-Ile-Leu-aldehyde (also known as Z-IL-CHO or γ-Secretase Inhibitor XII). The included protocols offer standardized methods for stability assessment, crucial for ensuring the integrity of experimental results and the development of potential therapeutics.
Introduction
This compound is a potent, cell-permeable peptide aldehyde inhibitor of γ-secretase and the Notch signaling pathway.[1][2] Its ability to modulate these critical cellular processes has made it a valuable tool in cancer research, neurobiology, and immunology. Given the reactive nature of the aldehyde functional group, understanding and controlling the stability of this compound is paramount for obtaining reliable and reproducible experimental outcomes. These notes provide a comprehensive guide to its proper storage and handling, alongside protocols to evaluate its stability over time.
Long-Term Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The stability of the compound differs significantly between its solid (powder) form and when it is in solution.
Recommended Storage Conditions
Quantitative data from various suppliers on the recommended storage conditions for this compound are summarized in the table below for easy comparison.
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years[1][2] | Protect from moisture. |
| 2-8°C | Short-term storage only[3] | Not recommended for long-term stability. | |
| In Solvent | -80°C | 6 months to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for short-term experiments. |
Note: It is consistently reported that solutions of this compound are unstable and should be prepared fresh whenever possible.[1] If a stock solution must be prepared, it should be aliquoted into single-use volumes to minimize degradation from repeated temperature changes.
Potential Degradation Pathways
Peptide aldehydes like this compound are susceptible to several chemical degradation pathways that can impact their biological activity. The primary routes of degradation include hydrolysis and oxidation of the aldehyde group, as well as modifications to the peptide backbone.
-
Oxidation: The aldehyde functional group is prone to oxidation, which can convert it to a carboxylic acid. This modification is likely to reduce or eliminate the compound's inhibitory activity, as the aldehyde is crucial for its mechanism of action.
-
Hydrolysis: The peptide bonds in this compound can undergo hydrolysis, particularly at extreme pH values, leading to cleavage of the peptide backbone.
-
Racemization: The chiral centers within the amino acid residues may undergo racemization over time, potentially altering the compound's stereochemistry and biological activity.
-
Deamidation: Although this compound does not contain asparagine or glutamine residues, which are most susceptible to deamidation, this pathway is a common degradation route for peptides in general.[4]
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stability of this compound.
Protocol for Long-Term Stability Assessment
This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
Objective: To determine the rate of degradation of this compound when stored as a powder at -20°C and as a stock solution in DMSO at -80°C.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Microcentrifuge tubes
-
Precision balance
-
Calibrated pipettes
Procedure:
-
Time Zero (T0) Sample Preparation:
-
Accurately weigh a sample of this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This is the stock solution.
-
Immediately dilute an aliquot of the stock solution with an appropriate mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µM).
-
Analyze the freshly prepared sample by HPLC-MS to obtain the initial purity and concentration. This serves as the T0 reference.
-
-
Storage of Stability Samples:
-
Powder: Store accurately weighed aliquots of this compound powder in sealed, airtight vials at -20°C.
-
Solution: Dispense single-use aliquots of the 10 mM stock solution into microcentrifuge tubes, seal tightly, and store at -80°C.
-
-
Time Point Analysis:
-
At designated time points (e.g., 1, 3, 6, 12, 24, and 36 months), retrieve one powder aliquot and one solution aliquot from storage.
-
For the powder sample, dissolve it in anhydrous DMSO to a 10 mM concentration immediately before analysis.
-
Dilute both the newly prepared solution from the powder and the thawed stock solution aliquot to the working concentration for HPLC analysis.
-
Analyze the samples by HPLC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound in the chromatograms for each time point.
-
Calculate the percentage of the remaining compound relative to the T0 sample.
-
Identify any new peaks that appear in the chromatograms and use MS data to tentatively identify degradation products.
-
Caption: Workflow for long-term stability assessment of this compound.
Protocol for Forced Degradation Study
This protocol uses stress conditions to accelerate the degradation of this compound, helping to identify potential degradation pathways and products.
Objective: To investigate the stability of this compound under acidic, basic, oxidative, and photolytic stress conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column and photodiode array (PDA) detector
-
Mass Spectrometer (MS)
-
pH meter
-
UV light chamber (254 nm and 365 nm)
Procedure:
-
Sample Preparation:
-
For each condition, dilute the this compound stock solution to a final concentration of 1 mM in the respective stress solution (HCl, NaOH, or H₂O₂). For photolytic stress, use a neutral buffer.
-
Prepare a control sample by diluting the stock solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Stress Conditions:
-
Acidic: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Basic: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Expose the sample in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-PDA-MS.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation for each condition.
-
Use the PDA and MS data to characterize the degradation products.
-
Signaling Pathway Inhibition
This compound is a well-established inhibitor of the γ-secretase complex, which plays a crucial role in the Notch signaling pathway.[5]
The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. The pathway is initiated when a ligand on one cell binds to a Notch receptor on an adjacent cell. This binding event triggers a series of proteolytic cleavages of the Notch receptor, the final of which is mediated by the γ-secretase complex. This cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate the transcription of target genes.
Caption: Inhibition of the Notch signaling pathway by this compound.
By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade. This mechanism of action is the basis for its use in studying and potentially treating diseases characterized by aberrant Notch signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. veeprho.com [veeprho.com]
- 5. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Z-Ile-Leu-aldehyde Efficacy in 3D Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery for their ability to more accurately replicate the in vivo microenvironment of tissues compared to traditional 2D monolayers.[1][2] These models exhibit gradients of nutrients, oxygen, and drug exposure, providing a more physiologically relevant system for evaluating therapeutic efficacy.[3][4] Z-Ile-Leu-aldehyde is a peptide aldehyde that acts as a potent, reversible inhibitor of the 20S proteasome by forming a hemiacetal with the N-terminal threonine of the catalytic β subunits.[5][6] The ubiquitin-proteasome system is a critical pathway for protein degradation and is essential for regulating numerous cellular processes, including cell cycle progression and the activation of transcription factors like NF-κB.[5][7] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the suppression of survival signals, making it a key target in cancer therapy.[8] This document provides a detailed protocol for assessing the efficacy of this compound in 3D cancer cell spheroid models by measuring cell viability and apoptosis.
Mechanism of Action: Proteasome Inhibition and NF-κB Signaling
In many cancer cells, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is constitutively active, promoting cell survival and proliferation. Its activity is controlled by the inhibitor protein IκBα. The ubiquitin-proteasome pathway mediates the degradation of IκBα, which frees NF-κB to translocate to the nucleus and activate pro-survival gene transcription. This compound inhibits the proteasome, preventing IκBα degradation.[9] This traps NF-κB in the cytoplasm, inhibiting its signaling and promoting apoptosis. Aldehydes can also influence cellular signaling through mechanisms related to oxidative stress.[10][11]
Caption: this compound inhibits the proteasome, leading to apoptosis.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound involves the formation of 3D spheroids, treatment with the compound, and subsequent analysis of cell viability and apoptosis using assays optimized for 3D cultures.[2]
Caption: Experimental workflow for evaluating this compound in 3D cultures.
Detailed Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the formation of cancer cell spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the surface, promoting cell-cell aggregation.[3]
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂, 95% humidity)
Method:
-
Culture cells in standard flasks to ~80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with a complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in a fresh medium.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5,000-25,000 cells/mL, depending on the cell line's aggregation properties.
-
Using a multichannel pipette, dispense 200 µL of the cell suspension into each well of a 96-well ULA plate.[12]
-
To minimize evaporation, fill the perimeter wells of the plate with sterile PBS.[12]
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate for 3-5 days to allow for the formation of compact spheroids. Monitor spheroid formation daily using a bright-field microscope.[3]
Protocol 2: Treatment with this compound
Materials:
-
This compound (prepare fresh stock solution in DMSO)[13]
-
Complete cell culture medium
-
Spheroid cultures from Protocol 1
Method:
-
Prepare a series of 2x concentrated solutions of this compound in a complete medium by serially diluting the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After 3-5 days of spheroid formation, carefully remove 100 µL of medium from each well without disturbing the spheroid.
-
Add 100 µL of the 2x concentrated this compound solutions or vehicle control to the appropriate wells. This results in a final volume of 200 µL with the desired drug concentrations.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
Protocol 3: Assessment of Cell Viability
The CellTiter-Glo® 3D Cell Viability Assay is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. Its lytic capacity is optimized for penetrating large spheroids.[14][15]
Materials:
-
CellTiter-Glo® 3D Reagent
-
Treated spheroid plate from Protocol 2
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Method:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the CellTiter-Glo® 3D Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate-reading luminometer.
Protocol 4: Assessment of Apoptosis
The Caspase-Glo® 3/7 3D Assay is a luminescent assay that measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[16][17] The protocol is optimized for use in 3D models.[17]
Materials:
-
Caspase-Glo® 3/7 3D Reagent
-
Treated spheroid plate from Protocol 2
-
Opaque-walled 96-well plates
-
Luminometer
Method:
-
Follow steps 1 and 2 from Protocol 3, using the Caspase-Glo® 3/7 3D Reagent instead.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix gently on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for at least 30 minutes (incubation can be extended up to 3 hours for dense spheroids).
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[16]
Data Analysis and Presentation
Cell Viability:
-
Subtract the average background luminescence (wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100
-
-
Plot % Viability against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
Apoptosis:
-
Subtract the average background luminescence from all readings.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Fold Change = (Luminescence_Sample / Luminescence_Vehicle)
-
-
Plot the fold change against the drug concentration.
Sample Data Tables
The following tables present hypothetical data for HCT116 spheroids treated with this compound for 48 hours.
Table 1: Effect of this compound on Spheroid Viability
| This compound (µM) | Average Luminescence | % Viability (Mean ± SD) |
| 0 (Vehicle) | 1,540,300 | 100.0 ± 5.2 |
| 0.05 | 1,485,100 | 96.4 ± 4.8 |
| 0.1 | 1,298,600 | 84.3 ± 6.1 |
| 0.5 | 802,500 | 52.1 ± 3.9 |
| 1.0 | 451,200 | 29.3 ± 2.5 |
| 5.0 | 168,900 | 11.0 ± 1.8 |
| 10.0 | 91,500 | 5.9 ± 1.1 |
| 50.0 | 47,800 | 3.1 ± 0.9 |
Table 2: Induction of Apoptosis by this compound
| This compound (µM) | Average Luminescence | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle) | 18,500 | 1.0 ± 0.15 |
| 0.05 | 24,300 | 1.3 ± 0.21 |
| 0.1 | 41,800 | 2.3 ± 0.35 |
| 0.5 | 99,900 | 5.4 ± 0.68 |
| 1.0 | 152,400 | 8.2 ± 1.10 |
| 5.0 | 168,300 | 9.1 ± 1.32 |
| 10.0 | 170,200 | 9.2 ± 1.25 |
| 50.0 | 171,100 | 9.3 ± 1.40 |
These data demonstrate a dose-dependent decrease in cell viability and a corresponding increase in apoptosis, consistent with the mechanism of action of a proteasome inhibitor.
References
- 1. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 3. google.com [google.com]
- 4. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 5. Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 [elifesciences.org]
- 8. glpbio.com [glpbio.com]
- 9. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 15. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 16. Caspase-Glo® 3/7 3D Assay [promega.com]
- 17. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: Utilizing Z-Ile-Leu-aldehyde in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ile-Leu-aldehyde, also known as γ-Secretase Inhibitor XII (GSI XII), is a potent, cell-permeable peptide aldehyde that functions as an inhibitor of γ-secretase and the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the progression and maintenance of various cancers, making it a compelling target for therapeutic intervention.[1] While this compound has demonstrated pro-apoptotic and anti-proliferative effects as a single agent, its true potential may lie in its ability to synergize with other anticancer drugs, enhancing their efficacy and overcoming resistance mechanisms.
These application notes provide a comprehensive overview of the mechanisms and experimental protocols for using this compound in combination with other therapeutic agents. The focus is on providing detailed methodologies for in vitro studies to assess synergistic effects on cancer cell viability and apoptosis.
Mechanism of Action and Rationale for Combination Therapy
This compound primarily exerts its effects by inhibiting γ-secretase, a key enzyme in the Notch signaling cascade.[1] This inhibition prevents the cleavage and release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate target genes involved in cell proliferation, survival, and differentiation.[1] By blocking this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells that are dependent on Notch signaling.[1]
The rationale for combining this compound with other anticancer drugs is based on the following principles:
-
Sensitization to Chemotherapy: Notch signaling has been implicated in chemoresistance. By inhibiting this pathway, this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin.[2][3]
-
Overcoming Apoptosis Resistance: Cancer cells often overexpress anti-apoptotic proteins of the Bcl-2 family, rendering them resistant to apoptosis. This compound can induce the expression of pro-apoptotic BH3-only proteins like Noxa, which neutralizes the anti-apoptotic protein Mcl-1.[4] This can synergize with BH3 mimetics like ABT-737, which target other anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to a potent pro-apoptotic effect.[4][5]
-
Upregulation of Death Receptors: Inhibition of Notch signaling can increase the expression of death receptors, such as DR4 and DR5, on the cell surface.[6][7] This enhances the sensitivity of cancer cells to apoptosis induced by ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[6][7]
Data Presentation: In Vitro Synergistic Effects
The following tables summarize quantitative data from studies investigating the synergistic effects of γ-secretase inhibitors (including this compound) in combination with other anticancer agents.
| Drug Combination | Cell Line | Assay | Key Findings | Reference |
| γ-Secretase Inhibitor + Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (CCK-8) | 24h treatment: GSI (10 µM): ~75% viability; Doxorubicin (10 µg/ml): ~60% viability; Combination: ~35% viability. | [2] |
| Apoptosis (Annexin V) | 24h treatment: Control: 5.20% apoptosis; GSI: 19.36% apoptosis; Doxorubicin: 32.95% apoptosis; Combination: 57.71% apoptosis. | [2] | ||
| GSI XII (this compound) + ABT-737 | Breast Cancer Cell Lines | Apoptosis | The combination of GSI XII and ABT-737 leads to a synergistic apoptotic response. | [4][5] |
| Mammosphere Formation | The combination dramatically prevents in vitro mammosphere formation, targeting cancer stem-like cells. | [4] | ||
| γ-Secretase Inhibitor I + TRAIL | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (MTT) | GSI-I sensitizes MDA-MB-231 cells to TRAIL-mediated apoptosis. | [6][7] |
| Western Blot | GSI-I treatment upregulates DR4 and DR5 TRAIL receptors. | [6] |
Signaling Pathway Diagrams
Caption: Signaling pathways affected by this compound and combination partners.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay for Combination Drug Screening
This protocol is designed to determine the synergistic cytotoxic effects of this compound in combination with another drug (e.g., doxorubicin) on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Doxorubicin, stock solution in a suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat cells with:
-
This compound alone at various concentrations.
-
The combination drug alone at various concentrations.
-
Combinations of both drugs at fixed or variable ratios.
-
Vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
-
Ensure each condition is tested in triplicate or quadruplicate.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Analyze the data for synergy using methods such as the Combination Index (CI) with CalcuSyn or similar software, or by creating isobolograms. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]
-
Caption: Workflow for combination drug screening using the MTT assay.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the cleavage of key apoptotic proteins, such as Caspase-3 and PARP, following combination treatment with this compound.
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates for sufficient protein yield).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH).[10][11]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3 or anti-cleaved PARP) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the extent of Caspase-3 and PARP cleavage in the different treatment groups. Increased levels of cleaved forms are indicative of apoptosis.[12]
-
Caption: Logical flow of apoptosis detection by Western blot.
Conclusion
This compound, through its inhibition of the Notch signaling pathway, presents a promising strategy for combination cancer therapy. By sensitizing cancer cells to conventional chemotherapy, overcoming resistance to apoptosis, and upregulating death receptor expression, it can act synergistically with a range of anticancer agents. The provided protocols offer a framework for researchers to investigate and quantify these synergistic interactions in a laboratory setting, paving the way for the development of more effective cancer treatment regimens.
References
- 1. glpbio.com [glpbio.com]
- 2. Gamma secretase inhibitor enhances sensitivity to doxorubicin in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma secretase inhibitor enhances sensitivity to doxorubicin in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Secretase inhibition promotes cell death, Noxa upregulation, and sensitization to BH3 mimetic ABT-737 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase inhibition promotes cell death, Noxa upregulation, and sensitization to BH3 mimetic ABT-737 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Notch inhibition restores TRAIL-mediated apoptosis via AP1-dependent upregulation of DR4 and DR5 TRAIL receptors in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 11. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Delivery of Z-Ile-Leu-aldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of Z-Ile-Leu-aldehyde (also known as Z-IL-CHO or GSI-XII), a potent inhibitor of γ-secretase and the Notch signaling pathway. The following sections detail its mechanism of action, summarize available in vivo data, and provide a detailed protocol for intraperitoneal administration.
Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling
This compound exerts its biological effects by targeting γ-secretase, a multi-subunit protease complex.[1][2] This enzyme is responsible for the intramembrane cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.
In the context of Notch signaling, ligand binding to the Notch receptor triggers a series of proteolytic events. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and the coactivator MAML, leading to the transcription of target genes such as those from the Hes and Hey families. These genes play critical roles in cell proliferation, differentiation, and apoptosis.[2]
By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition of Notch signaling has been shown to be effective in preclinical models of diseases where this pathway is dysregulated, such as in certain cancers.[2]
Signaling Pathway Diagram
Caption: The Notch signaling pathway and the inhibitory action of this compound.
In Vivo Data Summary
Efficacy Data
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Observed Effects |
| MOPC315.BM mouse model | Multiple Myeloma | Intraperitoneal (IP) | 5 mg/kg | Not specified | Blocked embryonal rhabdomyosarcoma tumorigenesis.[2] |
| MOPC315.BM mouse model | Multiple Myeloma | Intraperitoneal (IP) | 10 mg/kg | 14 days | Reduced myeloma-specific paraprotein levels and diminished osteolytic lesions.[1][2] |
Pharmacokinetic and Toxicological Data
Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound following in vivo administration are not well-documented in publicly available literature. Similarly, formal toxicology studies detailing parameters like the LD50 are not available. Researchers should perform independent pharmacokinetic and toxicity assessments for their specific animal models and experimental conditions.
Experimental Protocols
The following protocols are based on published in vivo studies and formulation guidelines from chemical suppliers. It is crucial to note that detailed, cited protocols for intravenous and oral administration of this compound are not available; therefore, only a protocol for intraperitoneal injection is provided.
Formulation of this compound for In Vivo Administration
Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo delivery. A common formulation involves a co-solvent system to ensure solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Preparation of a 2 mg/mL Working Solution (Example):
This protocol is adapted from commercially available formulation calculators and is suitable for a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume.
-
Prepare the DMSO stock solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure the powder is completely dissolved.
-
Prepare the final formulation: In a sterile vial, add the components in the following order, ensuring the solution is clear after each addition:
-
5% DMSO (from the stock solution)
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
-
-
Vortex the final solution thoroughly to ensure homogeneity. The final concentration of this working solution will be 2 mg/mL.
-
Prepare the formulation fresh on the day of administration, as peptide aldehyde solutions can be unstable.[1]
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common and effective route for administering this compound in rodent models.
Materials:
-
Prepared this compound formulation
-
Appropriate animal model (e.g., BALB/c mice for the MOPC315.BM model)
-
Sterile insulin syringes (e.g., 28-30 gauge)
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling: Acclimatize the animals to the housing conditions before the experiment. Handle the animals gently to minimize stress.
-
Dosage Calculation: Calculate the required injection volume based on the animal's weight and the desired dose. For a 10 mg/kg dose in a 20 g mouse using a 2 mg/mL solution, the injection volume would be 100 µL.
-
Injection Procedure:
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate slightly to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Monitor the animals regularly for any signs of distress, toxicity, or adverse reactions following the injection.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the in vivo delivery of this compound.
Considerations for Other Delivery Routes
While intraperitoneal injection is the most documented method for this compound, other routes may be considered depending on the experimental goals. However, the lack of specific literature for this compound necessitates careful formulation development and validation.
-
Intravenous (IV) Administration: IV delivery would provide 100% bioavailability and rapid distribution. However, the formulation must be carefully prepared to ensure complete solubility and the absence of particulates to prevent embolism. The co-solvent concentration, particularly DMSO, may need to be optimized to minimize vascular irritation.
-
Oral Administration: Oral delivery of peptide-based inhibitors like this compound is challenging due to poor absorption and degradation in the gastrointestinal tract.[3] Advanced formulation strategies, such as encapsulation in nanoparticles or co-administration with permeation enhancers, would likely be necessary to achieve significant oral bioavailability.
Researchers exploring these alternative routes should conduct thorough formulation development and pharmacokinetic studies to ensure effective and safe delivery of this compound.
References
Troubleshooting & Optimization
Z-Ile-Leu-aldehyde solubility issues in aqueous solutions
Welcome to the technical support center for Z-Ile-Leu-aldehyde. This guide provides troubleshooting advice and answers to frequently asked questions regarding its use, with a special focus on overcoming solubility challenges in aqueous solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as Z-IL-CHO or GSI-XII) is a potent, competitive, and cell-permeable peptide aldehyde inhibitor.[1][2] Its primary targets are:
-
γ-Secretase: A key enzyme in the processing of amyloid precursor protein (APP) and the Notch signaling pathway.[1][3]
-
Notch Signaling Pathway: Inhibition of γ-secretase prevents the cleavage and release of the Notch intracellular domain (NICD), thereby blocking signal transduction.[3]
-
Calpains: It also exhibits inhibitory activity against calpains, a family of calcium-dependent cysteine proteases.[4]
Due to its activity, it is widely used in research related to cancer, neurodegenerative diseases, and immunology.[3][4][5]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
This compound has very poor solubility in purely aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) .[2] It is a polar aprotic solvent that can effectively dissolve both polar and nonpolar compounds.[6] From this stock, you can make further dilutions into your aqueous experimental buffer.
Q3: What is the maximum solubility of this compound in DMSO?
The reported solubility in DMSO varies slightly between suppliers but is generally high. It is crucial to use high-quality, anhydrous (newly opened) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2]
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Molecular Weight ( g/mol ) | Source(s) |
| DMSO | ≥ 41 mg/mL (≥ 113.12 mM) | 362.46 | [2] |
| DMSO | 50 mM | 362.5 | |
| DMSO | ≥ 10.8 mg/mL | 362.46 | [3] |
Note: The molecular weight may vary slightly between different sources.
Troubleshooting Guide
Q4: My compound precipitated immediately after diluting the DMSO stock into my aqueous buffer. What went wrong?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even if the initial DMSO stock was clear.
Here is a workflow to troubleshoot this problem:
Caption: Troubleshooting logic for this compound precipitation.
Q5: How should I store stock solutions and working solutions?
Stability is a critical factor for peptide aldehydes.
-
Solid Powder: Store at -20°C for up to 3 years.[2]
-
DMSO Stock Solution: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Aqueous Working Solutions: These solutions are generally unstable and should be prepared fresh immediately before each experiment.[1] Do not store aqueous solutions.
Experimental Protocols
Q6: Can you provide a detailed protocol for preparing a stock solution and a final working solution for an in vitro cell culture experiment?
Certainly. This protocol outlines the steps from the solid compound to the final aqueous working solution.
Experimental Workflow: Preparing Solutions for In Vitro Assays
Caption: Step-by-step preparation of this compound solutions.
Methodology: Stock Solution (50 mM)
-
Calculate Mass: Based on a molecular weight of 362.46 g/mol , you will need 1.81 mg of this compound to make 1 mL of a 50 mM stock solution.
-
Weigh Compound: Carefully weigh the solid powder.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For example, add 1 mL of DMSO to 1.81 mg of the compound.
-
Ensure Complete Solubilization: Vortex thoroughly. If needed, sonicate in a water bath for a short period to ensure the compound is fully dissolved. The solution should be clear.
-
Store: Aliquot into small, single-use volumes and store at -80°C.
Methodology: Final Working Solution (e.g., 25 µM for cell-based assay)
-
Pre-warm Buffer: Pre-warm your final aqueous solution (e.g., cell culture medium) to 37°C.
-
Thaw Stock: Thaw a single aliquot of your 50 mM DMSO stock solution at room temperature.
-
Dilute: This is a critical step. To minimize precipitation, add the DMSO stock to the aqueous buffer while vortexing. For a 1:2000 dilution to get 25 µM, add 1 µL of the 50 mM stock to 2 mL of your pre-warmed medium.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.05%) to your medium without the inhibitor.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Q7: How can I prepare this compound for in vivo animal experiments?
Direct injection of a DMSO-based solution is often not suitable for in vivo studies. A co-solvent formulation is typically required. While a specific formulation should be optimized for your animal model and administration route, a common approach involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][7]
Table 2: Example In Vivo Formulation
| Component | Purpose | Example Percentage |
| DMSO | Primary Solvent | 5 - 10% |
| PEG300 | Co-solvent | 30 - 40% |
| Tween 80 | Surfactant / Emulsifier | 5% |
| Saline or PBS | Aqueous Vehicle | 45 - 60% |
Protocol for In Vivo Formulation:
-
Dissolve in DMSO: First, dissolve the required mass of this compound in the specified volume of DMSO. Ensure it is completely clear.
-
Add PEG300: Add the PEG300 and mix until the solution is clear.
-
Add Tween 80: Add the Tween 80 and mix again until the solution is clear.
-
Add Saline: Finally, add the saline or PBS and mix thoroughly.
-
Clarity is Key: The solution must be clear and free of precipitates before administration.[1] Prepare this formulation fresh on the day of use.
Scientific Context
Q8: Can you show a diagram of the pathway this compound inhibits?
Yes. This compound blocks the Notch signaling pathway by inhibiting the γ-secretase enzyme complex, which is responsible for the final cleavage and activation of the Notch receptor.
Caption: Inhibition of Notch signaling by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. This compound | TargetMol [targetmol.com]
How to avoid Z-Ile-Leu-aldehyde off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of Z-Ile-Leu-aldehyde (also known as γ-Secretase Inhibitor XII).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and competitive peptide aldehyde inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][2] By inhibiting γ-secretase, it prevents the cleavage and activation of Notch receptors, thereby blocking downstream signaling.[1]
Q2: What are the potential off-target effects of this compound?
A2: As a peptide aldehyde, this compound has the potential to inhibit other proteases, particularly cysteine proteases. Based on the known selectivity profile of similar peptide aldehydes like MG-132, potential off-targets include:
-
Calpains: Calcium-dependent cysteine proteases involved in various cellular processes.
-
Cathepsins: Lysosomal cysteine proteases that play a role in protein degradation.
-
The Proteasome: A large protein complex responsible for degrading ubiquitinated proteins. Inhibition typically occurs at the chymotrypsin-like (β5) subunit.[3]
-
Caspases: A family of cysteine proteases that are key mediators of apoptosis.
Q3: I am observing unexpected cellular effects that are inconsistent with Notch inhibition. What could be the cause?
A3: Unexpected cellular phenotypes may arise from the off-target inhibition of other proteases. For example:
-
Induction of apoptosis: While Notch inhibition can induce apoptosis in some cancer cells[1], widespread or rapid apoptosis might suggest off-target inhibition of caspases or the proteasome.
-
Altered protein degradation: Accumulation of ubiquitinated proteins is a hallmark of proteasome inhibition.
-
Lysosomal dysfunction: Inhibition of cathepsins can interfere with lysosomal protein degradation pathways.
Q4: How can I minimize the off-target effects of this compound?
A4: Several strategies can be employed to mitigate off-target effects:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits Notch signaling in your experimental system.
-
Perform control experiments: Use a structurally distinct γ-secretase inhibitor to confirm that the observed phenotype is due to Notch inhibition.
-
Rescue experiments: If possible, rescue the phenotype by overexpressing a downstream component of the Notch pathway.
-
Selectivity profiling: Test the activity of this compound against a panel of purified proteases to determine its specific off-target profile in your hands.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High level of unexpected cell death (apoptosis) | Off-target inhibition of caspases or the proteasome. | 1. Perform a dose-response curve to find the minimal effective concentration for Notch inhibition. 2. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) in a control experiment to see if it rescues the phenotype. 3. Measure proteasome activity in cells treated with this compound (see Experimental Protocols). |
| Accumulation of ubiquitinated proteins | Off-target inhibition of the 26S proteasome. | 1. Confirm proteasome inhibition by performing a Western blot for ubiquitinated proteins. 2. Use a more selective proteasome inhibitor (e.g., Bortezomib) as a positive control. 3. Lower the concentration of this compound used. |
| Inconsistent or variable results | Instability of this compound in solution. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.[2] 2. Aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles. |
| No effect on Notch signaling | 1. Incorrect concentration or inactive compound. 2. Cell line is insensitive to γ-secretase inhibition. | 1. Verify the concentration and integrity of your this compound stock. 2. Confirm that your cells express active Notch receptors and are dependent on Notch signaling. 3. Use a positive control for Notch inhibition (e.g., a known Notch-dependent cell line). 4. Perform a cell-based Notch signaling assay (see Experimental Protocols). |
Quantitative Data Summary
Due to the limited publicly available data on the specific inhibitory concentrations of this compound against a wide range of proteases, this table provides expected ranges based on the activity of similar peptide aldehydes. It is highly recommended that researchers perform their own in-house selectivity profiling.
| Target | Inhibitor | Reported IC₅₀ / Kᵢ | Reference |
| γ-Secretase | This compound (GSI-XII) | Potent inhibitor (specific values not widely reported) | [1][2] |
| Proteasome (Chymotrypsin-like) | MG-132 (Z-Leu-Leu-Leu-al) | 100 nM (IC₅₀) | [4] |
| Calpain-1 (μ-calpain) | MG-132 | 1.25 μM (IC₅₀) | |
| Cathepsin B | Z-Leu-Leu-Leu-al (ZLLLal) | 88 nM (IC₅₀) | [5] |
| Cathepsin L | Z-Leu-Leu-Leu-al (ZLLLal) | 163 nM (IC₅₀) | [5] |
| Caspase-9 | Z-LEHD-FMK | Irreversible inhibitor (specific values vary) | [6] |
Experimental Protocols
Cell-Based Notch Signaling Assay
This protocol describes a reporter gene assay to measure the on-target activity of this compound.
Materials:
-
Cells expressing a Notch receptor and a CSL (CBF1/RBP-Jk) responsive luciferase reporter construct.
-
This compound.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a period sufficient to observe changes in Notch signaling (typically 24-48 hours).
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.
Calpain Activity Assay (Fluorometric)
This protocol is for measuring the activity of calpain in cell lysates.[7][8][9]
Materials:
-
Cell lysis buffer (e.g., containing 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, and protease inhibitors other than calpain inhibitors).
-
Calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC).[9]
-
This compound and a known calpain inhibitor (positive control).
-
96-well black microplate.
-
Fluorometer (Excitation/Emission wavelengths will depend on the substrate used, e.g., 400/505 nm for AFC).[7][8]
Procedure:
-
Prepare cell lysates from treated and untreated cells on ice.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the calpain substrate to each well.
-
Immediately measure the fluorescence at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the rate of reaction against the inhibitor concentration to determine the IC₅₀ value.
Cathepsin B Activity Assay (Fluorometric)
This protocol outlines a method to measure cathepsin B activity.[10][11][12][13]
Materials:
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 mM EDTA, 5 mM DTT).
-
Cathepsin B substrate (e.g., Z-RR-AMC or Ac-RR-AFC).[10]
-
This compound and a known cathepsin B inhibitor (e.g., CA-074).
-
96-well black microplate.
-
Fluorometer (Excitation/Emission ~400/505 nm for AFC).[12]
Procedure:
-
Activate purified cathepsin B or prepare cell lysates in a suitable lysis buffer.
-
In a 96-well black plate, add the enzyme or lysate.
-
Add different concentrations of this compound. Include vehicle and positive controls.
-
Pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding the cathepsin B substrate.
-
Monitor the increase in fluorescence over time at 37°C.
-
Determine the reaction rate and calculate the IC₅₀ value for this compound.
20S Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)
This protocol is for assessing the chymotrypsin-like activity of the 20S proteasome.[14][15][16]
Materials:
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).
-
Purified 20S proteasome or cell lysate.
-
Proteasome substrate (e.g., Suc-LLVY-AMC).[14]
-
This compound and a known proteasome inhibitor (e.g., MG-132).
-
SDS (for activating the 20S proteasome in vitro).
-
96-well black microplate.
-
Fluorometer (Excitation/Emission ~380/460 nm for AMC).
Procedure:
-
If using purified 20S proteasome, activate it with a low concentration of SDS (e.g., 0.02-0.05%) for 15 minutes at 37°C.
-
In a 96-well black plate, add the activated proteasome or cell lysate.
-
Add serial dilutions of this compound. Include vehicle and positive controls.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction with the proteasome substrate.
-
Measure the fluorescence kinetics at 37°C.
-
Calculate the reaction rates and determine the IC₅₀ value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in in situ Notch signaling measurement [frontiersin.org]
- 6. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. Calpain Activity Assay Kit, Fluorogenic | QIA120 [merckmillipore.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. affigen.com [affigen.com]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Chymotrypsin-Like 20S Proteasome Activity [bio-protocol.org]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Best practices for preparing fresh Z-Ile-Leu-aldehyde solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using fresh Z-Ile-Leu-aldehyde solutions. Find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guides
Issue: Precipitate Formation Upon Addition to Aqueous Solutions
Problem: When I add my this compound DMSO stock solution to my cell culture medium or aqueous buffer, a precipitate forms.
Cause: this compound is a hydrophobic peptide aldehyde with low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.
Solutions:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not toxic to your cells.
-
Pre-warm Aqueous Solution: Gently warm your cell culture medium or buffer to 37°C before adding the this compound stock solution. This can help improve solubility.
-
Slow, Drop-wise Addition with Vortexing: Add the stock solution drop-by-drop to the vortexing aqueous solution. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Use of a Surfactant: For in vivo formulations, a small amount of a biocompatible surfactant like Tween 80 can help to create a more stable solution.
-
Serum in Media: The presence of serum in cell culture media can aid in the solubilization of hydrophobic compounds. If your experimental design allows, use media containing serum.
Issue: Inconsistent or No Inhibitory Effect
Problem: I am not observing the expected inhibition of γ-secretase or Notch signaling in my experiments.
Cause: This could be due to several factors, including degradation of the compound, improper solution preparation, or issues with the experimental setup.
Solutions:
-
Always Use Freshly Prepared Solutions: this compound solutions are unstable and should be prepared fresh for each experiment.[1] If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method.
-
Check Cell Health: Ensure your cells are healthy and viable. High cell passage numbers can sometimes lead to altered signaling pathways.
-
Optimize Incubation Time and Concentration: The optimal concentration and incubation time can vary between cell lines and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters for your system.
-
Confirm γ-Secretase Activity: Before testing the inhibitor, confirm that you can detect γ-secretase activity in your experimental system.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution in high-quality, anhydrous DMSO.[2] A concentration of 10 mM is commonly used. To prepare the solution, add the appropriate volume of DMSO to the vial of powdered this compound and vortex until fully dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
Q2: How should I store this compound?
A2: The powdered form should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2]
Q3: What is the solubility of this compound in different solvents?
Q4: Is this compound stable in aqueous solutions?
A4: No, this compound is not stable in aqueous solutions for extended periods. It is recommended to prepare working dilutions in aqueous buffers or cell culture media immediately before use.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, competitive, and reversible inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1][3] By inhibiting γ-secretase, it prevents the cleavage of the Notch receptor, which is necessary for the translocation of the Notch intracellular domain (NICD) to the nucleus and subsequent target gene transcription.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 362.46 g/mol | [1] |
| Solubility in DMSO | ≥ 41 mg/mL (≥ 113.12 mM) | [2] |
| Powder Storage | -20°C for up to 3 years | [3] |
| DMSO Stock Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 362.46 g/mol ), you will need 275.9 µL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the vial to 37°C or sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for a Cell-Based γ-Secretase Inhibition Assay
Materials:
-
Cells expressing a γ-secretase substrate (e.g., APP or Notch)
-
Complete cell culture medium
-
This compound 10 mM stock solution in DMSO
-
Assay buffer
-
Detection reagent (e.g., ELISA kit for Aβ40/42 or a reporter gene assay for Notch signaling)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
After incubation, collect the cell lysate or conditioned medium, depending on the specific assay endpoint.
-
Quantify the level of γ-secretase activity using an appropriate detection method (e.g., measure Aβ40/42 levels by ELISA or Notch signaling activity by a reporter assay).
-
Analyze the data to determine the IC50 value of this compound.
Visualizations
Caption: Inhibition of the Notch signaling pathway by this compound.
Caption: A typical experimental workflow for a cell-based γ-secretase inhibition assay.
References
Dealing with precipitation of Z-Ile-Leu-aldehyde in experiments
Technical Support Center: Z-Ile-Leu-aldehyde (MG-132)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of this compound, a potent proteasome and calpain inhibitor also widely known as MG-132.[1] The primary focus is to address and resolve issues related to compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (MG-132) solution precipitating?
A: this compound (MG-132) has very low solubility in aqueous media.[2] Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. Using moisture-absorbing DMSO that is not fresh can also reduce solubility and lead to precipitation.[3]
Q2: What is the best solvent for preparing a stock solution of MG-132?
A: The recommended solvents for preparing high-concentration stock solutions are DMSO and ethanol.[1] The compound is readily soluble in these organic solvents but is practically insoluble in water.[3] Always use fresh, high-purity, anhydrous solvents to maximize solubility and stability.
Q3: How should I prepare a stock solution to minimize precipitation risk?
A: To prepare a stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial. Reconstitute the powder in fresh, anhydrous DMSO or absolute ethanol to your desired concentration, typically between 10 mM and 100 mM.[1][4][5] For a 10 mM stock, you would reconstitute 1 mg of MG-132 (MW: 475.6 g/mol ) in approximately 210 µL of DMSO.[1][2] Ensure the compound is fully dissolved by vortexing. If needed, you can gently warm the tube to 37°C for 10 minutes to aid dissolution.[6]
Q4: What are the correct storage conditions for MG-132 powder and solutions?
A: Proper storage is crucial for maintaining the compound's integrity and preventing degradation or precipitation.
-
Lyophilized Powder: Store at -20°C, protected from light and moisture.[1][4] The solid form is stable for up to 24 months under these conditions.[1]
-
Stock Solutions: Store in tightly sealed aliquots at -20°C or -80°C.[1][7] Aliquoting is critical to avoid repeated freeze-thaw cycles.[2] Once in solution, it is recommended to use it within one month to prevent loss of potency.[1][7]
Q5: How can I prevent precipitation when diluting my stock solution into cell culture media?
A: The key is to ensure rapid and thorough mixing upon dilution. Add the MG-132 stock solution directly to your culture medium immediately before use.[2] It is best to add the stock solution dropwise into the vortex of the medium or while gently swirling the flask to disperse the compound quickly. Avoid adding the stock solution to a small volume and then diluting further. Also, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically below 0.1%.[2]
Q6: What are the typical working concentrations for MG-132 in cell culture experiments?
A: Working concentrations can vary significantly depending on the cell line and the desired experimental outcome. However, a common range for cell-based assays is 1 µM to 50 µM for incubation times of 1 to 24 hours.[1][4][8][9] For some applications, concentrations as low as 100 nM have been shown to be effective.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Data Summary Tables
Table 1: Solubility of this compound (MG-132)
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Notes |
|---|---|---|---|
| DMSO | ~100-200 mM[3][4] | ~47-95 mg/mL[1][3] | Use fresh, anhydrous DMSO for best results as absorbed moisture can reduce solubility.[3] |
| Ethanol | ~100 mM[5] | ~47-95 mg/mL[3] | Soluble in absolute ethanol. |
| Water | Insoluble[3] | Insoluble[3] | Compound has very low solubility in aqueous solutions.[2] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C | Up to 24 months[1] | Store desiccated and protected from light.[1][4] |
| Stock Solution (in DMSO/Ethanol) | -20°C or -80°C | 1 month (-20°C)[1][7], 6 months (-80°C)[7] | Aliquot to avoid freeze-thaw cycles.[2] Protect from light.[1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MG-132, MW: 475.6 g/mol ) in DMSO.
-
Equilibration: Remove the vial of lyophilized MG-132 powder from -20°C storage and allow it to sit at room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.
-
Solvent Preparation: Obtain a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
Reconstitution: Using a calibrated micropipette, add the appropriate volume of DMSO to the vial. To make a 10 mM stock solution from 1 mg of powder, add 210.3 µL of DMSO.[1]
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds until the powder is completely dissolved. A clear, colorless solution should be formed.
-
Gentle Warming (Optional): If the compound does not dissolve completely, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[6]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in low-retention microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C, protected from light.[1][7]
Visual Guides and Workflows
Caption: Recommended workflow for preparing and using MG-132 solutions.
Caption: A decision tree for troubleshooting precipitation issues with MG-132.
References
- 1. MG-132 | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. MG-132, proteasome inhibitor (CAS 133407-82-6) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteasome inhibitor MG-132 induces dopaminergic degeneration in cell culture and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Z-Ile-Leu-aldehyde (MG-101)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the peptide aldehyde inhibitor, Z-Ile-Leu-aldehyde (also known as MG-101, Calpain Inhibitor I, or ALLN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable peptide aldehyde that functions as a reversible inhibitor of several classes of proteases. Its primary targets include:
-
Calpains: It is a strong inhibitor of calpain 1 and calpain 2, which are calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, proliferation, and apoptosis.
-
Proteasome: It inhibits the chymotrypsin-like activity of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This can lead to the accumulation of proteins that regulate cell cycle progression and apoptosis.
-
γ-Secretase: this compound also acts as an inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. This inhibition prevents the cleavage and activation of Notch receptors, which are critical for cell fate decisions, proliferation, and survival.[1][2][3]
-
Cathepsins: It has been shown to inhibit certain lysosomal cysteine proteases like cathepsin B and cathepsin L.[4]
Q2: What are the common applications of this compound in research?
Due to its diverse inhibitory profile, this compound is utilized in a variety of research applications, including:
-
Induction of Apoptosis: By inhibiting the proteasome and calpains, and modulating Notch signaling, it can effectively induce apoptosis in various cancer cell lines.[1][3]
-
Cell Cycle Analysis: Inhibition of the proteasome can lead to the accumulation of cell cycle regulatory proteins, causing cell cycle arrest, which can be studied to understand cancer cell proliferation.
-
Neurobiology Research: Its role as a calpain inhibitor makes it a valuable tool for studying neurodegenerative diseases where calpain overactivation is implicated.
-
Cancer Biology: As an inhibitor of the Notch signaling pathway, which is often dysregulated in cancer, it is used to investigate the role of Notch in tumor growth and development.[1][3]
-
Drug Development: It serves as a lead compound or a research tool in the development of novel therapeutics targeting the proteasome, calpains, or the Notch pathway.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For experimental use, it should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh solutions for each experiment, as peptide aldehydes can be unstable in solution. For short-term storage, aliquots of the stock solution can be stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What is the expected cellular response to this compound treatment?
The cellular response to this compound is highly dependent on the cell line, the concentration of the inhibitor used, and the duration of treatment. Generally, treatment can lead to:
-
Decreased Cell Viability: Inhibition of essential cellular machinery like the proteasome and induction of apoptosis lead to a reduction in the number of viable cells.
-
Induction of Apoptosis: Cells may exhibit classic signs of apoptosis, such as membrane blebbing, chromatin condensation, and activation of caspases.
-
Cell Cycle Arrest: Accumulation of cell cycle regulatory proteins can cause cells to arrest at specific phases of the cell cycle.
-
Changes in Protein Levels: An increase in the levels of proteasome substrates (e.g., ubiquitinated proteins, p53, p21) and a decrease in the levels of downstream targets of the Notch pathway (e.g., Hes1) can be observed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | 1. Inappropriate Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line. See Table 1 for reported IC50 values in various cell lines. |
| 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps or mutations in the target proteases. | Consider using a different cell line or co-treatment with a sensitizing agent. Verify target engagement with a downstream marker assay (e.g., Western blot for ubiquitinated proteins). | |
| 3. Inactive Compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C in small aliquots. | |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Allow cells to adhere and distribute evenly before adding the compound. |
| 2. Incomplete Compound Solubilization: The compound may not be fully dissolved in the media, leading to inconsistent concentrations. | Ensure the DMSO stock is fully dissolved before diluting in culture media. Vortex the stock solution and the final diluted solution thoroughly. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected off-target effects | 1. Inhibition of Multiple Proteases: this compound is not entirely specific and can inhibit calpains and cathepsins in addition to the proteasome and γ-secretase. | Use more specific inhibitors as controls (e.g., a highly specific proteasome inhibitor like Bortezomib or a specific γ-secretase inhibitor). This will help to dissect which effects are due to the inhibition of a particular target.[5] |
| Difficulty in detecting apoptosis | 1. Incorrect Timing of Assay: Apoptosis is a dynamic process, and the assay may be performed too early or too late. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment. |
| 2. Insensitive Apoptosis Assay: The chosen assay may not be sensitive enough to detect the level of apoptosis in your experiment. | Consider using a more sensitive method or a combination of assays (e.g., Annexin V/PI staining, caspase activity assay, and TUNEL assay). | |
| Inconsistent Western blot results for Notch pathway | 1. Low Abundance of Cleaved Notch1 (NICD): The activated form of Notch1 (NICD) can be transient and present at low levels. | Use a sensitive antibody specific for the cleaved form of Notch1. Ensure efficient cell lysis and use a sufficient amount of protein for the Western blot. Consider treating cells with a proteasome inhibitor to prevent NICD degradation. |
| 2. Antibody Specificity Issues: The antibody may not be specific to the cleaved form or may have cross-reactivity. | Validate your antibody using appropriate controls, such as lysates from cells with known high and low Notch activity or by using a blocking peptide. |
Data Presentation
Table 1: Reported IC50 Values for this compound (MG-101) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| L1210 | Murine Leukemia | 3 | Not specified | |
| B16 | Murine Melanoma | 14.5 | Not specified | [4] |
| HeLa | Human Cervical Cancer | 25.1 | MTS Assay (48 hrs) | [4] |
| MOPC315.BM | Murine Myeloma | 10 - 15 | Cell Viability Assay | [3] |
| Breast Cancer Cells | Human Breast Cancer | 8 - 15 | Apoptosis Assay | [3] |
| CD4+ T cells | Murine T-cells | 25 | Not specified | [1] |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (MG-101)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the predetermined time. Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Cleaved Notch1 (NICD)
This protocol describes the detection of the activated form of Notch1.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (NICD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Notch1, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Analyze the band intensity, normalizing to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: Inhibition of the Notch signaling pathway by this compound.
Caption: Induction of apoptosis through proteasome and calpain inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleaved Notch1 (Val1744) (D3B8) Rabbit mAb (#4147) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Minimizing toxicity of Z-Ile-Leu-aldehyde in primary cell cultures
Welcome to the technical support center for Z-Ile-Leu-aldehyde, a potent proteasome and γ-secretase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize toxicity and optimize its use in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: My primary cells are showing high levels of toxicity and death even at low concentrations of this compound. What could be the cause and how can I mitigate this?
A1: High toxicity at low concentrations in primary cells is a common issue. Primary cells are often more sensitive to proteasome inhibition than immortalized cell lines.[1][2] The toxicity can stem from several factors:
-
On-Target Proteasome Inhibition: The primary mechanism of this compound (also known as MG-132) is the inhibition of the 26S proteasome.[3] This leads to the accumulation of misfolded and regulatory proteins, which can trigger apoptosis (programmed cell death).[1][4]
-
Reactive Oxygen Species (ROS) Production: MG-132 treatment can increase intracellular ROS levels, leading to oxidative stress and cell death.[1]
-
Aldehyde Cytotoxicity: As a peptide aldehyde, the compound itself can contribute to cytotoxicity through mechanisms common to aldehydes, such as forming adducts with proteins and DNA.[5][6]
-
Off-Target Effects: Besides the proteasome, MG-132 can inhibit other proteases like calpains, which can contribute to toxicity.[7]
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: This is the most critical step. Perform a dose-response and time-course experiment to determine the optimal concentration and duration that achieves the desired biological effect (e.g., proteasome inhibition) with minimal cell death. It is advisable to test a wide range of concentrations.[8]
-
Use Antioxidants: Co-treatment with antioxidants like N-acetyl cysteine (NAC) or Vitamin C can help mitigate toxicity by reducing ROS levels.[1]
-
Ensure Reagent Quality and Freshness: this compound solutions can be unstable.[9] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[10]
-
Consider Cell Density: The optimal concentration can be dependent on cell confluency.[8] Ensure you are using a consistent cell density across experiments.
Q2: What are the typical working concentrations for this compound in primary cell cultures?
A2: The optimal concentration is highly cell-type dependent. While some cancer cell lines can tolerate concentrations up to 50 µM, primary cells are often much more sensitive.[7][8]
For instance, in rat neural stem cells (NSCs), concentrations as low as 25-100 nM were shown to reduce cell viability.[2][11] In human pulmonary fibroblasts, concentrations of 1-30 µM increased intracellular ROS levels, with an IC50 of approximately 20 µM at 24 hours.[1] It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type.
Below is a table summarizing reported effective concentrations and toxicities in different cell types.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Rat Neural Stem Cells | 25-100 nM | Reduced cell viability and proliferation. | [2][11] |
| Human Pulmonary Fibroblasts | 1-30 µM | Increased ROS levels and induced cell death. | [1] |
| HeLa Cells | 0.5 µM | Reduced cell viability to 70% after 24h. | [7] |
| HepG2 Cells | 8 µM | Similar toxicity to 0.5 µM in HeLa cells. | [7] |
| Osteosarcoma Cells | 10 µM | Induced apoptosis and G2/M cell cycle arrest. | [12] |
Q3: How does this compound induce cell death? What is the underlying signaling pathway?
A3: this compound primarily induces apoptosis. The aldehyde group of the molecule is key to its inhibitory activity. By inhibiting the proteasome, it prevents the degradation of ubiquitinated proteins. This leads to a cascade of events:
-
Accumulation of Pro-Apoptotic Proteins: The buildup of proteins like p53 and Bax disrupts cellular homeostasis.
-
ER Stress: The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR), which can lead to apoptosis.
-
Mitochondrial Pathway Activation: The compound can cause a loss of mitochondrial membrane potential and the release of cytochrome c.[1] This activates initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3 and -7, leading to the breakdown of the cell.[13]
-
NF-κB Pathway Inhibition: By preventing the degradation of IκB, MG-132 suppresses the activation of the pro-survival NF-κB pathway.[3]
Caption: this compound (MG-132) induced apoptosis pathway.
Q4: How can I experimentally determine the optimal, non-toxic concentration of this compound for my primary cells?
A4: A systematic dose-response experiment is essential. The goal is to find the lowest concentration that gives the desired biological effect while maintaining high cell viability.
Caption: Experimental workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (MG-132)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Q5: Are there any less toxic alternatives to this compound?
A5: Yes, several other proteasome inhibitors exist, some of which may exhibit different toxicity profiles. The choice of inhibitor depends on the specific experimental goals.
-
Bortezomib (Velcade®): An FDA-approved drug for multiple myeloma. It is a potent and specific proteasome inhibitor.[1]
-
Lactacystin: A natural product that irreversibly inhibits the proteasome by covalently modifying the N-terminal threonine of active β-subunits.[8]
-
Epoxomicin: Another potent and irreversible proteasome inhibitor that has been shown to sensitize osteosarcoma cells to apoptosis.[12]
It is important to note that all proteasome inhibitors are inherently toxic to cells, and their suitability must be empirically determined for each primary cell type and application.[8]
References
- 1. MG132, a proteasome inhibitor, induces human pulmonary fibroblast cell death via increasing ROS levels and GSH depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitor MG-132 induces MCPIP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitors [labome.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The aldehyde acrolein induces apoptosis via activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Z-Ile-Leu-aldehyde incubation time for optimal results
Welcome to the technical support center for Z-Ile-Leu-aldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimal use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as Z-IL-CHO) is a potent, competitive, and reversible peptide aldehyde inhibitor. Its primary targets are γ-secretase and the Notch signaling pathway.[1][2][3] It has also been reported to inhibit other proteases like calpain and the proteasome, so it's important to consider potential off-target effects.
Q2: What is the mechanism of action of this compound?
As a peptide aldehyde, this compound inhibits its target proteases, such as γ-secretase, by forming a reversible covalent bond between its aldehyde group and the active site cysteine or serine residue of the enzyme.[4] This interaction blocks the catalytic activity of the enzyme.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquoted stock solutions should be kept at -20°C or -80°C to minimize freeze-thaw cycles.[3] Note that solutions of this compound may be unstable, and it is often recommended to prepare them fresh or use small, pre-packaged sizes.[2]
Q4: What are some common off-target effects of this compound?
The most well-documented off-target effect of γ-secretase inhibitors, including this compound, is the inhibition of Notch signaling.[5] This is due to the fact that Notch is a key substrate of γ-secretase.[5] Inhibition of Notch can have significant physiological consequences, so it is crucial to include appropriate controls to monitor for these effects. Other potential off-target effects may include the inhibition of calpains and the proteasome.
Q5: How can I be sure that the observed effects in my experiment are due to the inhibition of the intended target?
To validate the specificity of this compound in your experiments, consider the following controls:
-
Use a structurally distinct inhibitor: Compare the effects of this compound with another known inhibitor of the same target that has a different chemical structure.
-
Rescue experiments: If possible, try to rescue the phenotype observed with the inhibitor by overexpressing a downstream component of the signaling pathway.
-
Dose-response analysis: A clear dose-dependent effect can provide evidence for a specific interaction.
-
Negative control: Use an inactive analog of the inhibitor if available.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, with a focus on adjusting incubation time for optimal results.
Issue 1: No observable effect or weak inhibition.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short for the inhibitor to effectively engage its target. Perform a time-course experiment to determine the optimal incubation duration (see Experimental Protocol below). |
| Inhibitor Concentration is Too Low | The concentration of this compound may be insufficient to inhibit the target in your specific cell type or experimental system. Perform a dose-response experiment to identify the optimal concentration. Start with a concentration range based on published IC50 values. |
| Inhibitor Instability | This compound solutions may degrade over time. Prepare fresh stock solutions before each experiment. |
| Cell Permeability Issues | While peptide aldehydes can often permeate cell membranes, this can vary between cell types. If you suspect poor permeability, you may need to explore alternative delivery methods or inhibitors with better cell penetration properties. |
| Incorrect Assay Conditions | Ensure that the pH, temperature, and other buffer conditions of your assay are optimal for both the enzyme activity and the inhibitor's stability and function. |
Issue 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Incubation Time is Too Long | Prolonged exposure to the inhibitor, even at a seemingly optimal concentration, can lead to cytotoxicity. Reduce the incubation time and assess cell viability using methods like MTT or trypan blue exclusion assays. |
| Inhibitor Concentration is Too High | High concentrations can lead to off-target effects and cellular toxicity. Lower the concentration of this compound and perform a dose-response curve to find a balance between target inhibition and cell viability. |
| Inhibition of Essential Pathways (e.g., Notch) | Inhibition of critical signaling pathways like Notch can induce apoptosis or other toxic effects.[5] Monitor for markers of Notch inhibition (e.g., Hes1 expression) and consider using lower concentrations or shorter incubation times to minimize these effects. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final solvent concentration in your culture media is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time in a Cell-Based Assay
This protocol provides a general framework for determining the optimal incubation time for this compound to achieve maximal target inhibition with minimal cytotoxicity.
1. Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Assay reagents to measure the desired downstream effect of target inhibition (e.g., antibody for Western blotting, substrate for an enzyme activity assay, reagents for qPCR)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
DMSO (or other appropriate solvent)
2. Experimental Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis and will not become over-confluent during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare a working solution at a concentration that is 1000x the final desired concentration in the cell culture medium to minimize the final DMSO concentration.
-
Time-Course Treatment:
-
Add this compound to the cells at a fixed, predetermined concentration (a good starting point is 5-10 times the published IC50 value).[6]
-
Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Include a vehicle control (DMSO only) for each time point.
-
-
Endpoint Analysis:
-
At each time point, harvest the cells.
-
Perform your primary assay to measure the effect of the inhibitor on its target. This could be:
-
Western Blot: To measure the levels of a protein whose expression is regulated by the target pathway (e.g., cleaved Notch1).
-
qPCR: To measure the mRNA levels of a target gene (e.g., Hes1 for Notch signaling).
-
Enzyme Activity Assay: If the downstream readout is an enzymatic activity.
-
-
In parallel, perform a cell viability assay on a replicate set of wells for each time point to assess the cytotoxicity of the inhibitor.
-
-
Data Analysis:
-
Plot the level of target inhibition versus incubation time.
-
Plot cell viability versus incubation time.
-
The optimal incubation time is the point at which you observe maximal target inhibition with minimal impact on cell viability.
-
Data Presentation:
Summarize your findings in tables for easy comparison.
Table 1: Time-Dependent Inhibition of Target X by this compound (10 µM)
| Incubation Time (hours) | Target X Inhibition (%) | Cell Viability (%) |
| 2 | 15 ± 3 | 98 ± 2 |
| 4 | 35 ± 5 | 97 ± 3 |
| 8 | 60 ± 6 | 95 ± 4 |
| 12 | 85 ± 4 | 92 ± 5 |
| 24 | 95 ± 3 | 88 ± 6 |
| 48 | 96 ± 2 | 75 ± 8 |
| 72 | 97 ± 2 | 60 ± 10 |
Table 2: Dose-Dependent Effect of this compound at Optimal Incubation Time (24 hours)
| Concentration (µM) | Target X Inhibition (%) | Cell Viability (%) |
| 0.1 | 10 ± 2 | 99 ± 1 |
| 1 | 45 ± 5 | 96 ± 3 |
| 5 | 80 ± 6 | 91 ± 4 |
| 10 | 95 ± 3 | 88 ± 6 |
| 25 | 98 ± 2 | 70 ± 7 |
| 50 | 99 ± 1 | 55 ± 9 |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Notch signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound incubation time.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
Unexpected results with Z-Ile-Leu-aldehyde what to check
Welcome to the technical support center for Z-Ile-Leu-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this inhibitor in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Z-IL-CHO or γ-Secretase Inhibitor XII (GSI-XII), is a potent, cell-permeable, and reversible peptide aldehyde inhibitor. Its primary targets are γ-secretase and the Notch signaling pathway.[1][2][3][4][5][6][7] By inhibiting γ-secretase, it blocks the cleavage of transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[3][6]
Q2: What are the common applications of this compound in research?
This compound is widely used in research to:
-
Investigate the roles of γ-secretase and Notch signaling in various biological processes such as cell proliferation, differentiation, and apoptosis.[3][6]
-
Study the pathogenesis of diseases where γ-secretase and Notch signaling are dysregulated, such as Alzheimer's disease and certain types of cancer.[3][6]
-
Induce apoptosis in cancer cell lines to explore potential therapeutic strategies.[1][7]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. Due to the instability of the aldehyde group in solution, it is crucial to follow these handling instructions:
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[2]
-
Storage of Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).
-
Storage of Solutions: Aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Crucially, avoid repeated freeze-thaw cycles. [1]
-
Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[2] Solutions of this compound are known to be unstable.[2]
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a general starting range is between 8 µM and 25 µM.[3][6][7] For example:
-
In MOPC315.BM murine multiple myeloma cells, 10-15 µM was used to block Notch signaling and induce apoptosis.[3][6]
-
In human breast cancer cells, 8-15 µM potently triggered an apoptotic response.[3][6]
-
In CD4+ T cells from mice, 25 µM was used to downregulate RORγt and IL-17 mRNA expression.[1][7]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Unexpected Results
Encountering unexpected results is a common challenge in research. This guide provides a structured approach to troubleshooting when your experiments with this compound do not go as planned.
Problem 1: No or Reduced Inhibition of γ-Secretase/Notch Signaling
If you observe a lack of the expected inhibitory effect, consider the following possibilities and troubleshooting steps.
Troubleshooting Workflow for Lack of Inhibition
Caption: Troubleshooting logic for no or reduced inhibitor effect.
Detailed Checks:
| Factor to Check | Potential Issue | Recommended Action |
| Inhibitor Integrity | This compound solutions are unstable. | Always prepare fresh working solutions for each experiment. Ensure the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1][2] |
| Working Concentration | The concentration may be too low for your specific cell line or experimental conditions. | Perform a dose-response curve (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration. Verify calculations and pipetting accuracy. |
| Experimental Protocol | Insufficient incubation time for the inhibitor to take effect. | Review the literature for typical incubation times for your assay. For Notch signaling inhibition, 24-48 hours is often required.[1][7] |
| Cellular Factors | The cell line may have low expression of γ-secretase or Notch, or possess resistance mechanisms. | Confirm the expression of your target proteins (e.g., by Western blot or qPCR). Ensure cells are healthy, within a low passage number, and free of contamination. |
| Assay Readout | The method used to measure γ-secretase or Notch activity may not be sensitive enough. | Use a validated positive control inhibitor (e.g., DAPT for Notch signaling) to confirm that the assay itself is working correctly.[4] Consider using a more sensitive detection method, such as a luciferase reporter assay.[8] |
Problem 2: Unexpected Cell Death or Cytotoxicity
While this compound can induce apoptosis through Notch inhibition, you might observe excessive or unexpected cell death that could be due to off-target effects, especially at higher concentrations.
Potential Off-Target Signaling Pathways
Caption: Potential on-target and off-target effects of this compound.
Quantitative Data on Inhibitory Activities (IC50/Ki)
| Target Class | Specific Enzyme(s) | Reported IC50/Ki Values for Similar Peptide Aldehydes | Potential Consequence of Inhibition |
| Primary Target | γ-Secretase | Potent inhibition, though specific IC50 values for this compound are not consistently reported. Other GSIs have IC50 values in the low nM range.[3][11] | Inhibition of Notch and APP processing, leading to apoptosis in susceptible cells. |
| Off-Target | 20S Proteasome (Chymotrypsin-like activity, β5 subunit) | Peptide aldehydes like MG-132 (Z-Leu-Leu-Leu-al) have IC50 values in the nM range.[12][13] | Accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[14] |
| Off-Target | Calpains (e.g., Calpain-1, Calpain-2) | Some peptide aldehydes show inhibitory activity in the µM to nM range.[15][16] | Dysregulation of calcium-dependent signaling, apoptosis, or necrosis.[17] |
| Off-Target | Caspases (e.g., Caspase-3, Caspase-8) | Peptide aldehyde inhibitors can show activity in the nM to µM range, though specificity can be an issue.[18][19][20][21] | Direct induction of the apoptotic cascade, independent of Notch inhibition. |
Troubleshooting Steps for Unexpected Cytotoxicity:
-
Lower the Concentration: The most straightforward step is to perform a toxicity curve and use the lowest effective concentration that inhibits your primary target without causing excessive cell death.
-
Use More Specific Inhibitors: If you suspect off-target effects are confounding your results, consider using a structurally different and more specific γ-secretase inhibitor for comparison (e.g., DAPT, Semagacestat).
-
Discriminate Between Apoptosis and Necrosis: Utilize assays that can distinguish between these two forms of cell death (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry). This can provide clues about the underlying mechanism.
-
Assess Off-Target Pathways: If you suspect proteasome inhibition, you can measure the accumulation of ubiquitinated proteins by Western blot. For caspase or calpain involvement, you can use specific substrates to assay their activity in cell lysates.
Key Experimental Protocols
Protocol 1: General Procedure for a Cell-Based Notch Signaling Inhibition Assay
This protocol outlines a general workflow for assessing the inhibition of Notch signaling using a luciferase reporter assay.
Experimental Workflow for Notch Inhibition Assay
Caption: Workflow for a Notch signaling luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing a Notch-responsive luciferase reporter (e.g., a CSL-luciferase reporter) into a 96-well plate at a density of ~35,000 cells per well.[4]
-
Overnight Incubation: Allow cells to adhere and recover by incubating overnight at 37°C in a CO2 incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate assay medium. Also, prepare a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., DAPT).
-
Cell Treatment: Add the diluted inhibitor and controls to the respective wells. The final DMSO concentration should typically not exceed 0.5%.[4]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions (e.g., using a one-step luciferase assay system).[4] This typically involves adding the luciferase reagent to each well, incubating for a short period at room temperature, and then measuring the luminescence.
-
Data Analysis: Normalize the luciferase signal of the treated wells to the vehicle control to determine the percentage of inhibition.
Protocol 2: General Procedure for a Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Important Considerations for Viability Assays:
-
Serum and Phenol Red: These components in the culture medium can interfere with the assay and increase background readings. Consider using serum-free medium during the MTT incubation step and include appropriate background controls (medium + MTT reagent, no cells).[22]
-
Assay Choice: The MTT assay measures metabolic activity. Other assays measure different parameters of cell viability, such as membrane integrity (e.g., LDH release) or ATP content. The choice of assay can influence the results and their interpretation.
References
- 1. embopress.org [embopress.org]
- 2. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 18. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recording γ-secretase activity in living mouse brains | eLife [elifesciences.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Z-Ile-Leu-aldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-Ile-Leu-aldehyde (also known as GSI-XII or Z-IL-CHO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent γ-secretase and Notch signaling inhibitor.[1][2][3][4]
I. Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in vivo.
Issue 1: Poor Solubility and Precipitation Upon Formulation
Question: My this compound is precipitating when I prepare it for in vivo administration. How can I improve its solubility?
Answer:
This compound has limited aqueous solubility. Here are some strategies to improve its formulation:
-
Co-solvent Systems: The most common approach is to use a co-solvent system. This compound is soluble in dimethyl sulfoxide (DMSO) at ≥ 10.8 mg/mL.[1] For in vivo use, a stock solution in DMSO can be prepared and then further diluted with a biocompatible vehicle such as phosphate-buffered saline (PBS) or corn oil. It is crucial to add the diluent gradually while vortexing to avoid precipitation.
-
Formulation with Excipients: Consider using excipients that enhance solubility. These can include:
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants such as Tween 80 or Cremophor EL can be used to create micellar formulations that improve the solubility of lipophilic compounds.
-
Example In Vivo Formulation:
For a 10 mg/kg intraperitoneal (i.p.) injection in a 20g mouse with a 100 µL injection volume, a common formulation strategy involves:
-
Dissolving the required amount of this compound in a minimal volume of DMSO.
-
Adding PEG300 and Tween 80.
-
Bringing the solution to the final volume with saline or PBS.
A representative formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[3]
Issue 2: Low and Variable Oral Bioavailability
Question: I am not observing the expected therapeutic effect after oral administration of this compound. What could be the reasons, and how can I improve its oral bioavailability?
Answer:
Low oral bioavailability of peptide-based drugs like this compound is a common challenge due to several factors, including poor membrane permeability and degradation in the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Assess Membrane Permeability: The first step is to determine the intrinsic permeability of this compound across the intestinal epithelium. The Caco-2 permeability assay is the gold standard for this.
-
Investigate GI Stability: Peptide aldehydes can be susceptible to enzymatic degradation in the stomach and intestines. Assess the stability of your compound in simulated gastric and intestinal fluids.
-
Optimize Formulation: Based on the findings from the permeability and stability assays, you can select an appropriate formulation strategy.
Strategies to Enhance Oral Bioavailability:
-
Permeation Enhancers: These are compounds that transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport.
-
Enzyme Inhibitors: Co-administration with enzyme inhibitors can protect the peptide from degradation in the GI tract.
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation and enhance its absorption.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and competitive peptide aldehyde inhibitor of γ-secretase and Notch signaling.[1][2][3][4] By inhibiting γ-secretase, it prevents the cleavage of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides. Its inhibition of Notch signaling is responsible for some of its observed side effects.
Q2: What is a typical in vivo dosage for this compound?
A2: In preclinical mouse models, this compound has been administered via intraperitoneal injection at doses of 5 mg/kg and 10 mg/kg.[1]
Q3: How should I prepare and store this compound solutions?
A3: this compound solutions are unstable and should be prepared fresh before each experiment.[1] For short-term storage, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q4: How can I assess the intestinal permeability of this compound?
A4: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Q5: What are some formulation strategies to improve the in vivo stability of this compound?
A5: Besides nanoparticle encapsulation, other strategies to improve the in vivo stability of peptides include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.[5]
-
Amino Acid Modification: Replacing L-amino acids with D-amino acids or other unnatural amino acids can reduce susceptibility to proteolysis.[6]
-
Cyclization: Cyclizing the peptide can enhance its conformational rigidity and resistance to exopeptidases.[6][7]
Q6: How can I quantify the concentration of this compound in plasma or tissue samples?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in biological matrices.[8][9] The method typically involves derivatization of the aldehyde group to enhance ionization efficiency and chromatographic separation.
III. Experimental Protocols & Data
A. Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay:
-
The transport buffer is added to the apical (AP) and basolateral (BL) chambers of the Transwell plate.
-
This compound is added to the donor chamber (either AP for absorption or BL for efflux).
-
Samples are collected from the receiver chamber at various time points.
-
-
Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
Data Presentation:
Table 1: Representative Caco-2 Permeability Data for Different Compound Classes
| Compound | Permeability Class | Typical Papp (x 10⁻⁶ cm/s) |
| Mannitol | Low | < 1 |
| Atenolol | Low to Moderate | 1 - 10 |
| Propranolol | High | > 10 |
Note: Specific Papp values for this compound are not publicly available and would need to be determined experimentally.
B. PLGA Nanoparticle Encapsulation
This section outlines two common methods for encapsulating peptide-based drugs like this compound into PLGA nanoparticles.
This method is suitable for encapsulating hydrophilic drugs.
Workflow:
This method is simpler and often used for hydrophobic drugs, but can be adapted for some peptides.
Workflow:
Table 2: Comparison of Nanoparticle Formulation Methods
| Parameter | Double Emulsion | Nanoprecipitation |
| Drug Type | Hydrophilic | Hydrophobic (can be adapted) |
| Complexity | More complex | Simpler, one-step |
| Particle Size | 100-500 nm | 100-300 nm |
| Encapsulation Efficiency | Variable, can be optimized | Generally lower for hydrophilic drugs |
IV. Signaling Pathway
This technical support center provides a starting point for addressing common issues related to the in vivo bioavailability of this compound. For further, more specific inquiries, please consult the relevant scientific literature or contact your chemical supplier for detailed handling and formulation instructions.
References
- 1. glpbio.com [glpbio.com]
- 2. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Z-Ile-Leu-aldehyde during experiments
Welcome to the technical support center for Z-Ile-Leu-aldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing its degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to ensure the stability and efficacy of this potent γ-secretase and Notch signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Z-IL-CHO or γ-Secretase Inhibitor XII) is a potent, competitive, and reversible peptide aldehyde inhibitor.[1][2][3][4] Its primary mechanism of action is the inhibition of γ-secretase, a key enzyme in the Notch signaling pathway.[1][4][5] By blocking γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which in turn inhibits the transcription of Notch target genes.[6][7][8] This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis.[4][9]
Q2: How should I store lyophilized this compound powder?
A2: Lyophilized this compound should be stored at -20°C in a desiccated environment, protected from light.[2] Under these conditions, the powder is stable for up to three years.[1][3] Before opening the vial, it is critical to allow it to warm to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can significantly reduce the long-term stability of the hygroscopic peptide.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations of at least 41 mg/mL (113.12 mM).[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: How stable is this compound once it is in solution?
A4: this compound is unstable in solution.[2] It is strongly recommended to prepare solutions fresh for each experiment.[2] If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitory activity in my assay. | 1. Degradation of the compound: The aldehyde group is susceptible to oxidation and hydrolysis. Improper storage of the powder or solution can lead to degradation. | 1. Ensure the lyophilized powder has been stored correctly at -20°C in a desiccator. Prepare a fresh stock solution from the powder. If using a previously prepared stock solution, discard it and prepare a new one. |
| 2. Repeated freeze-thaw cycles: This can lead to the degradation of the peptide in solution. | 2. When preparing a stock solution, aliquot it into single-use vials to minimize freeze-thaw cycles. | |
| 3. Incorrect final concentration: Errors in calculation or dilution can lead to a lower-than-expected concentration in the assay. | 3. Double-check all calculations for preparing the stock solution and subsequent dilutions. Use calibrated pipettes for accurate measurements. | |
| I'm observing cytotoxicity in my cell-based assays. | 1. High concentration of the compound: this compound can induce apoptosis at higher concentrations. | 1. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay. Typical working concentrations range from 8 µM to 25 µM.[1][4] |
| 2. High concentration of DMSO: The solvent used to dissolve the compound can be toxic to cells at higher concentrations. | 2. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). | |
| The compound is not fully dissolving. | 1. Use of improper solvent: this compound has limited solubility in aqueous solutions. | 1. Dissolve the compound in 100% anhydrous DMSO first to create a high-concentration stock solution. Then, dilute the stock solution in your aqueous experimental buffer or medium. |
| 2. Low-quality or hydrated DMSO: Water in the DMSO can significantly reduce the solubility of the compound. | 2. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. | |
| 3. Precipitation upon dilution: The compound may precipitate when the DMSO stock is diluted into an aqueous buffer. | 3. Vortex the solution thoroughly after dilution. Gentle warming to 37°C or brief sonication may also help. Do not exceed 40°C. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the recommended storage conditions for both the lyophilized powder and solutions.
Table 1: Storage and Stability of Lyophilized this compound
| Storage Temperature | Shelf Life | Recommended Conditions |
| -20°C | Up to 3 years[1][3] | Desiccated, protected from light. |
| 4°C | Up to 2 years[1] | For shorter-term storage, desiccated. |
Table 2: Storage and Stability of this compound in Solution (DMSO)
| Storage Temperature | Shelf Life | Recommended Conditions |
| -80°C | Up to 6 months[1] | Aliquoted into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Aliquoted into single-use vials. Less ideal than -80°C. |
| Room Temperature | Not Recommended | Solutions are unstable and should be prepared fresh.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 362.46 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature in a desiccator before opening.
-
To prepare a 10 mM stock solution, add 275.9 µL of anhydrous DMSO to 1 mg of this compound powder.[1]
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: General Protocol for Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of working solutions by diluting the 10 mM stock solution in complete cell culture medium to intermediate concentrations.
-
Add the appropriate volume of the working solutions to the cell culture wells to achieve the desired final concentrations (e.g., 10 µM, 15 µM, 25 µM). Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Proceed with the downstream analysis (e.g., cell viability assay, Western blot, etc.).
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NOTCH Signaling by Gamma Secretase Inhibitors - LKT Labs [lktlabs.com]
Validation & Comparative
A Head-to-Head Comparison of Z-Ile-Leu-aldehyde and DAPT for Notch Inhibition in Research
For researchers in cellular biology, developmental biology, and oncology, the precise modulation of the Notch signaling pathway is a critical experimental tool. This pathway, a cornerstone of intercellular communication, governs a multitude of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of Notch signaling is implicated in a variety of developmental disorders and cancers, making its targeted inhibition a key area of research.
Two of the most commonly utilized small molecule inhibitors of the Notch pathway are Z-Ile-Leu-aldehyde (Z-IL-CHO) and N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT). Both compounds function by targeting γ-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of Notch receptors. However, subtle differences in their chemical nature, potency, and experimental validation can influence the choice of inhibitor for a specific research application. This guide provides an objective comparison of this compound and DAPT, supported by available experimental data, to aid researchers in making an informed decision.
Mechanism of Action: Targeting the Engine of Notch Signaling
Both this compound and DAPT are cell-permeable compounds that function as inhibitors of the γ-secretase complex.[1][2] This enzyme complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Notch receptors and the amyloid precursor protein (APP).
The canonical Notch signaling pathway is initiated upon the binding of a ligand (e.g., Delta or Jagged) to the extracellular domain of the Notch receptor on a neighboring cell. This interaction triggers two successive proteolytic cleavages. The first is mediated by an ADAM family metalloprotease, which sheds the extracellular domain. The second, and crucial, cleavage is performed by γ-secretase within the transmembrane domain of the receptor. This final cut releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators of the Mastermind-like (MAML) family, leading to the transcriptional activation of downstream target genes, such as those in the Hes and Hey families.
By inhibiting γ-secretase, both this compound and DAPT prevent the release of NICD, thereby blocking the downstream signaling cascade.[3][4]
Comparative Performance: A Look at the Data
| Inhibitor | Target | Assay System | IC50 / Effective Concentration | Reference(s) |
| This compound (Z-IL-CHO) | γ-Secretase / Notch | Murine multiple myeloma cells (apoptosis) | 10-15 µM | [2] |
| Human breast cancer cells (apoptosis) | 8-15 µM | [2] | ||
| Murine osteoclast differentiation | 10 µM | [2] | ||
| DAPT | γ-Secretase (Total Aβ) | Human primary neuronal cultures | 115 nM | [5][6] |
| γ-Secretase (Aβ42) | Human primary neuronal cultures | 200 nM | [5][6] | |
| γ-Secretase (Total Aβ) | HEK 293 cells | 20 nM | [7] | |
| Notch Signaling | Ovarian cancer cells (proliferation) | IC50: 160 ± 1 nM | [8] | |
| Notch Signaling | Lung squamous cell carcinoma (proliferation) | IC50: 11.3 µM | [7] |
Key Observations:
-
Potency: DAPT generally exhibits a lower IC50 for inhibiting γ-secretase activity, particularly concerning amyloid-beta (Aβ) production, with values in the nanomolar range.[5][6][7] Its potency for direct Notch inhibition in cellular assays can vary more widely, from nanomolar to micromolar, depending on the cell type and endpoint measured.[7][8] this compound has been shown to be effective in the low micromolar range in various cell-based assays.[2]
-
Chemical Class: this compound is a peptide aldehyde, while DAPT is a dipeptide analogue. The aldehyde functional group in this compound is a reactive electrophile that can form a reversible covalent bond with a cysteine residue in the active site of target proteases.[9] This reactivity, while contributing to its inhibitory activity, can also lead to off-target effects and potential instability.[9] DAPT, as a non-transition state inhibitor, is thought to bind to a different site on the γ-secretase complex.[10]
Off-Target Effects: A Critical Consideration
The primary off-target effect of both inhibitors stems from their mechanism of action: the inhibition of γ-secretase. As this enzyme processes multiple substrates, its inhibition will inevitably affect other signaling pathways.
-
Amyloid-β Production: The most well-documented off-target effect of γ-secretase inhibitors is the modulation of Amyloid Precursor Protein (APP) processing. Inhibition of γ-secretase prevents the generation of Aβ peptides, which are central to the pathology of Alzheimer's disease.[5][6] This makes these inhibitors valuable tools in neuroscience research but can be an unwanted side effect in studies focused solely on Notch signaling.
-
Peptide Aldehyde Reactivity: For this compound, the aldehyde functional group poses a potential for non-specific interactions with other cellular proteins containing reactive cysteine residues.[9] This could lead to a broader range of off-target effects compared to non-aldehyde inhibitors, though specific studies on the off-target profile of this compound are limited.
Experimental Protocols: A Guide to Practical Application
The following provides a generalized workflow for evaluating the efficacy of γ-secretase inhibitors on Notch signaling in a cell-based assay. Specific parameters such as cell density, inhibitor concentration, and incubation times should be optimized for each cell line and experimental setup.
Cell Culture and Treatment:
-
Cell Lines: Choose a cell line known to have active Notch signaling or a reporter cell line with a Notch-responsive element driving a reporter gene (e.g., Luciferase). HEK293, various cancer cell lines (e.g., ovarian, lung), or stem cells are commonly used.[3][11]
-
Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare stock solutions of this compound and DAPT in a suitable solvent, typically DMSO.[3] Perform serial dilutions to achieve the desired final concentrations. A vehicle control (DMSO alone) is essential.
-
Treatment: Replace the culture medium with fresh medium containing the inhibitor or vehicle control. The final concentration of the inhibitor will need to be optimized, but starting ranges can be guided by the data in the table above.
Assessment of Notch Inhibition:
-
Western Blotting: After the desired incubation period, lyse the cells and perform Western blot analysis to detect the levels of the cleaved, active form of Notch1 (NICD) and downstream target proteins like Hes1.[3] A reduction in the levels of these proteins in inhibitor-treated cells compared to the control indicates successful Notch inhibition.
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to measure the mRNA levels of Notch target genes such as HES1 and HEY1.[8] A dose-dependent decrease in the expression of these genes is indicative of Notch pathway inhibition.
-
Reporter Assays: For cell lines containing a Notch-responsive reporter construct, measure the reporter activity (e.g., luminescence for a luciferase reporter) after treatment.[11] A decrease in reporter signal corresponds to a reduction in Notch signaling.
Measurement of Cellular Phenotypes:
-
Cell Proliferation/Viability Assays (e.g., MTT, CCK-8): To assess the effect of Notch inhibition on cell growth, perform a colorimetric assay like the MTT or CCK-8 assay at the end of the treatment period.[3][12]
-
Apoptosis Assays: To determine if Notch inhibition induces cell death, use methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or assays that measure caspase activity.
Conclusion: Choosing the Right Tool for the Job
Both this compound and DAPT are effective and widely used inhibitors of Notch signaling through their action on γ-secretase. The choice between them will depend on the specific experimental context and priorities of the researcher.
-
DAPT is a well-characterized inhibitor with extensive literature support and demonstrated potency in the nanomolar range for inhibiting Aβ production. Its effects on Notch signaling are also well-documented, though the effective concentration can be more variable. Its non-aldehyde nature may be preferable for researchers concerned about the potential for non-specific covalent interactions.
-
This compound , as a peptide aldehyde, offers a different chemical modality for γ-secretase inhibition. While there is less quantitative data on its IC50 for Notch inhibition compared to DAPT, it has been shown to be a potent inhibitor in the micromolar range in various cellular contexts. Researchers should be mindful of the potential for off-target effects due to the reactive aldehyde group and consider appropriate controls.
Ultimately, for any new experimental system, it is advisable to perform dose-response curves for both inhibitors to determine their optimal working concentration and to validate their on-target effects through the analysis of downstream Notch signaling components. This empirical approach will ensure the most reliable and interpretable results in the investigation of the multifaceted roles of the Notch signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. DAPT, gamma-Secretase inhibitor (CAS 208255-80-5) | Abcam [abcam.com]
- 6. allgenbio.com [allgenbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Z-Ile-Leu-aldehyde and LY-411575 as γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used γ-secretase inhibitors: Z-Ile-Leu-aldehyde (also known as GSI-XII or Z-IL-CHO) and LY-411575. Both compounds are instrumental in studying the roles of γ-secretase in health and disease, particularly in the context of Alzheimer's disease and cancer. This document outlines their comparative efficacy, supported by available experimental data, and provides detailed protocols for relevant assays.
While both are potent inhibitors, the publicly available data for LY-411575 is more extensive in terms of specific half-maximal inhibitory concentrations (IC50). This compound is frequently cited for its potent biological effects at specific micromolar and nanomolar concentrations.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and LY-411575, highlighting their potency in inhibiting γ-secretase activity, which in turn affects Amyloid-β (Aβ) production and Notch signaling.
Table 1: In Vitro and Cell-Based Inhibition of γ-Secretase and Notch
| Compound | Target/Assay | IC50 / Effective Concentration | Assay Type | Reference |
| LY-411575 | γ-Secretase | 0.078 nM | Membrane-based | [1][2] |
| γ-Secretase | 0.082 nM | Cell-based | [1][2] | |
| Notch S3 Cleavage | 0.39 nM | Cell-based (HEK293) | [1][2] | |
| This compound | γ-Secretase / Notch | Potent, competitive inhibitor | Enzymatic/Cellular | [3] |
| (GSI-XII) | Notch Signaling | 10-15 µM | Cell-based (Murine Myeloma) | [4] |
| Angiogenesis | 100 nM - 5 µM | Aortic Ring Assay | ||
| Aβ Production | Reduces Aβ production | In vitro |
Table 2: Effects on Amyloid-β (Aβ) Production
| Compound | Effect | Assay System | Reference |
| LY-411575 | Reduces Aβ40 and Aβ42 levels | In vivo (APP:PS1 mice) | [5] |
| ED50 ≈ 0.6 mg/kg for cortical Aβ40 reduction | In vivo (TgCRND8 mice) | ||
| This compound | Blocks γ-secretase activity to reduce Aβ | In vitro |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.
Caption: γ-Secretase signaling pathway and points of inhibition.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial purification and characterization of gamma-secretase from post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gamma-Secretase Inhibitors for Researchers
A deep dive into the potency, selectivity, and experimental evaluation of key gamma-secretase inhibitors for drug development professionals and scientists.
Gamma-secretase, a multi-subunit intramembrane protease, plays a pivotal role in cellular signaling and is a key therapeutic target in both Alzheimer's disease and various cancers.[1][2][3] Its function in cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides has made it a focal point of Alzheimer's research for decades.[1][4] More recently, its role in the Notch signaling pathway, crucial for cell fate determination, has led to the exploration of gamma-secretase inhibitors (GSIs) as anti-cancer agents.[5][6]
However, the clinical development of GSIs has been hampered by on-target toxicities, primarily due to the inhibition of Notch signaling, which can lead to adverse effects in the gastrointestinal tract and thymus.[7] This has spurred the development of a new generation of GSIs with improved selectivity for APP over Notch, as well as gamma-secretase modulators (GSMs) that alter the cleavage of APP without completely inhibiting the enzyme.
This guide provides a head-to-head comparison of prominent gamma-secretase inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy and Selectivity of Gamma-Secretase Inhibitors
The therapeutic window for GSIs is largely determined by their potency in inhibiting Aβ production versus their off-target effects on Notch signaling. The following tables summarize the in vitro and cell-based potencies (IC50 values) of several well-characterized GSIs, providing a quantitative basis for comparison.
| Inhibitor | Target | IC50 (nM) - In Vitro / Cell-Free | IC50/EC50 (nM) - Cell-Based | Selectivity (Notch/Aβ) | Key References |
| Semagacestat (LY450139) | Aβ40 | 12.1 | 12.1 (H4 cells) | ~1.3 | [7][8][9] |
| Aβ42 | 10.9 | 10.9 (H4 cells) | [7][8][9] | ||
| Notch | 14.1 | 14.1 (H4 cells) | [7][8][9] | ||
| Avagacestat (BMS-708163) | Aβ40 | 0.30 | 1.2 | ~193 (in vitro) | [2][5][10][11][12] |
| Aβ42 | 0.27 | - | [2][5][10][11][12] | ||
| Notch (NICD) | 0.84 | 7.9 | [2][5][10][11][12] | ||
| Begacestat (GSI-953) | Aβ40 | 8 | 14.8 | ~15-16 | [13][14][15][16] |
| Aβ42 | - | 12.4 | [13][14][15][16] | ||
| Notch | - | ~208.5 | [13][14][15][16] | ||
| DAPT | Aβ | - | ~500 | ~0.5 | [17][18] |
| Notch (NICD) | - | ~1000 | [17][18] | ||
| PF-03084014 | γ-secretase (Aβ) | 6.2 | 1.3 | ~1473 | [14][19] |
| Notch | - | 1915 (fetal thymus organ culture) | [14][19] | ||
| MK-0752 | Notch | - | 55 | - | [14] |
Note: IC50/EC50 values can vary depending on the specific assay conditions, cell lines, and substrates used. The data presented here are for comparative purposes and are compiled from multiple sources.
Visualizing the Mechanism: The Notch Signaling Pathway
To understand the challenges in developing selective GSIs, it is crucial to visualize the role of gamma-secretase in the Notch signaling pathway. Upon ligand binding, the Notch receptor undergoes sequential proteolytic cleavage, with the final step being catalyzed by gamma-secretase. This releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.
Caption: Figure 1. The Notch Signaling Pathway.
Experimental Protocols for Inhibitor Characterization
The evaluation of gamma-secretase inhibitors relies on a combination of in vitro and cell-based assays to determine their potency and selectivity. Below are detailed methodologies for key experiments.
In Vitro Gamma-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of gamma-secretase using a purified or enriched enzyme source and a recombinant substrate.
Methodology:
-
Enzyme Preparation:
-
Cell membranes containing the gamma-secretase complex are prepared from cell lines such as HEK293T or CHO.[20][21]
-
Cells are harvested, washed, and lysed. The membrane fraction is then isolated by ultracentrifugation.[21]
-
The membrane pellet is solubilized using a mild detergent like CHAPSO to extract the active enzyme complex.[20][22]
-
-
Substrate:
-
A recombinant C-terminal fragment of APP (e.g., C99 or C100) or a Notch-based substrate is used.[17][23] These substrates can be tagged (e.g., with FLAG) for easier detection.[22]
-
Alternatively, a fluorogenic substrate can be employed, where cleavage by gamma-secretase results in a measurable fluorescent signal.[20][24]
-
-
Assay Procedure:
-
The solubilized gamma-secretase is incubated with the substrate in a suitable reaction buffer.[21][22]
-
Test compounds are added at various concentrations.
-
The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).[21][22]
-
The reaction is stopped, and the cleavage products (Aβ peptides or NICD) are quantified.
-
-
Detection and Analysis:
Cell-Based Assays for Aβ Production and Notch Signaling
These assays assess the activity of inhibitors in a more physiologically relevant cellular context.
Methodology for Aβ Production:
-
Cell Lines:
-
Assay Procedure:
-
Cells are plated in multi-well plates and treated with various concentrations of the test inhibitor for a specific duration (e.g., 24 hours).[7][18]
-
The cell culture supernatant is collected to measure secreted Aβ peptides.
-
Cell lysates can be prepared to measure the accumulation of APP C-terminal fragments (CTFs).[7]
-
-
Detection and Analysis:
Methodology for Notch Signaling:
-
Reporter Gene Assay:
-
A common method involves a luciferase reporter gene under the control of a promoter containing binding sites for the CSL/RBP-Jκ transcription factor.[7][18][23]
-
Cells are co-transfected with a constitutively active form of Notch (NotchΔE) and the reporter construct.[7]
-
Inhibition of gamma-secretase prevents the formation of NICD, leading to a decrease in luciferase activity.[7][18]
-
-
Assay Procedure:
-
Detection and Analysis:
-
IC50 values for Notch inhibition are calculated based on the reduction in luciferase signal.[7]
-
Experimental Workflow for Inhibitor Comparison
A systematic workflow is essential for the comprehensive evaluation and comparison of gamma-secretase inhibitors. This typically involves a tiered screening approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.
Caption: Figure 2. Experimental Workflow for GSI Comparison.
Conclusion
The development of gamma-secretase inhibitors continues to be a challenging but promising area of research. While early-generation GSIs were plagued by a lack of selectivity and associated toxicities, the field has evolved with the development of more Notch-sparing inhibitors. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers to objectively compare the performance of different GSIs and to design robust experimental plans for the identification and characterization of novel therapeutic candidates. A thorough understanding of the intricate balance between inhibiting Aβ production and preserving essential Notch signaling will be paramount for the successful clinical translation of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 4. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BMS-708,163 Targets Presenilin and Lacks Notch-Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.rndsystems.com [resources.rndsystems.com]
A Researcher's Guide to Positive and Negative Controls for Z-Ile-Leu-aldehyde Experiments
For researchers, scientists, and drug development professionals utilizing Z-Ile-Leu-aldehyde, the selection of appropriate positive and negative controls is paramount for the robust validation of experimental findings. This guide provides a comprehensive comparison of controls for experiments involving this compound, a potent peptide aldehyde inhibitor with multiple cellular targets.
This compound, also known as Z-IL-CHO, is a versatile inhibitor primarily recognized for its potent and competitive inhibition of γ-secretase and the Notch signaling pathway. Beyond this primary activity, it also demonstrates inhibitory effects on other proteases, notably calpain and the 26S proteasome. Given its polypharmacology, it is crucial to employ specific and well-characterized controls to dissect its effects on different cellular pathways. This guide outlines suitable positive and negative controls for each of this compound's major targets, supported by quantitative data and detailed experimental protocols.
Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50/Ki) of this compound and recommended positive control compounds against their respective targets. This data is essential for determining appropriate experimental concentrations and for comparing the relative efficacy of these inhibitors.
| Target Enzyme | Compound | IC50 / Ki | Citation |
| γ-Secretase | This compound | Potent inhibitor (specific IC50 not readily available in direct comparison) | [1] |
| DAPT (GSI-IX) | IC50: 115 nM (total Aβ), 200 nM (Aβ42) | [2] | |
| L-685,458 | IC50: 17 nM | [2] | |
| Calpain | This compound (ZLLal) | IC50: 1.20 µM (casein-degrading activity) | [3] |
| ALLN (Calpain Inhibitor I) | Ki: 190 nM (Calpain I), 220 nM (Calpain II) | ||
| Calpain Inhibitor III (MDL 28170) | Ki: 8 nM | ||
| MG132 (ZLLLal) | IC50: 1.25 µM (casein-degrading activity) | [3] | |
| Proteasome (Chymotrypsin-like activity) | This compound (ZLLal) | IC50: 110 µM (ZLLL-MCA-degrading activity) | [3] |
| MG132 (ZLLLal) | IC50: 100 nM (ZLLL-MCA-degrading activity) | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Notch signaling pathway by this compound and positive controls.
Caption: Mechanism of calpain activation and its inhibition by this compound.
Caption: The ubiquitin-proteasome pathway and points of inhibition.
Caption: A generalized workflow for inhibitor experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
In Vitro γ-Secretase Activity Assay
This protocol is adapted for a cell-free assay to directly measure the enzymatic activity of γ-secretase.
Materials:
-
γ-secretase-containing membrane fraction (e.g., from CHO cells overexpressing APP)
-
Fluorogenic γ-secretase substrate (e.g., a peptide based on the APP cleavage site with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
This compound
-
Positive Control: DAPT or L-685,458
-
Negative Control: Vehicle (DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound, DAPT, and L-685,458 in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 2 µL of each compound dilution or DMSO (vehicle control).
-
Add 18 µL of the γ-secretase membrane fraction suspended in Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetically over 1-2 hours at 37°C using an appropriate excitation/emission wavelength for the chosen substrate.
-
Calculate the rate of reaction for each well. The activity in the presence of inhibitors is expressed as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calpain Activity Assay (Fluorometric)
This protocol describes a method to measure calpain activity in cell lysates.
Materials:
-
Cell culture of interest
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors excluding calpain inhibitors)
-
Calpain Activity Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM DTT, 10 mM CaCl2)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
This compound
-
Positive Control: ALLN or Calpain Inhibitor III
-
Negative Control: Vehicle (DMSO) or a specific calpain inhibitor provided in a commercial kit.
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Treat cells with this compound, the positive control, or vehicle for the desired time.
-
Harvest cells and prepare cell lysates using the Cell Lysis Buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume with Calpain Activity Assay Buffer.
-
For the negative control group, a specific calpain inhibitor can be added to a subset of the vehicle-treated lysate wells.
-
Add the fluorogenic calpain substrate to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Subtract the fluorescence of the negative control (with inhibitor) from all other readings to determine the specific calpain activity.
-
Express the calpain activity as a percentage of the vehicle-treated control.
Proteasome 26S Activity Assay (Fluorometric)
This protocol outlines a method to assess the chymotrypsin-like activity of the 26S proteasome in cell lysates.
Materials:
-
Cell culture of interest
-
Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound
-
Positive Control: MG132
-
Negative Control: Vehicle (DMSO) or MG-132 negative control compound.
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Treat cells with this compound, MG132, or vehicle for the desired duration.
-
Prepare cell lysates using the Proteasome Lysis Buffer.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
Add Proteasome Assay Buffer to each well.
-
To a set of wells for the negative control, add the MG-132 negative control compound.
-
Add the fluorogenic proteasome substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time (e.g., every 5 minutes for 1 hour) with an excitation of ~380 nm and emission of ~460 nm.
-
Calculate the rate of substrate cleavage (Vmax) for each sample.
-
Express the proteasome activity as a percentage of the vehicle-treated control.
Conclusion
References
Confirming Target Inhibition of Z-Ile-Leu-aldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that an inhibitor is effectively engaging its intended target is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the inhibitory activity of Z-Ile-Leu-aldehyde, a potent and competitive peptide aldehyde inhibitor of γ-secretase and the Notch signaling pathway.
This compound, also known as γ-Secretase Inhibitor XII (GSI-XII), plays a crucial role in studying cellular processes regulated by γ-secretase and Notch signaling, such as cell proliferation, differentiation, and apoptosis.[1][2][3] Its aldehyde functional group allows it to act as a transition-state analog inhibitor of these proteolytic enzymes. This guide will detail experimental approaches to confirm its on-target activity and compare its performance with other known inhibitors of the same pathway.
Comparative Analysis of γ-Secretase and Notch Inhibitors
While this compound is recognized as a potent inhibitor, a direct side-by-side comparison with other commercially available inhibitors provides valuable context for experimental design. The following table summarizes the inhibitory concentrations (IC50) of several common γ-secretase and Notch pathway inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, assay formats, and cell types used.
| Inhibitor Name | Target(s) | Reported IC50 Value | Reference |
| This compound (GSI-XII) | γ-Secretase, Notch | Potent inhibitor; specific IC50 not consistently reported in publicly available literature. Effective concentrations in cell-based assays are reported in the low micromolar range (e.g., 10-15 µM).[1] | [1][2][4] |
| DAPT | γ-Secretase, Notch | 115 nM (total Aβ), 200 nM (Aβ42) in cell-based assays. | [5] |
| Compound E | γ-Secretase, Notch | ~8 nM for Aβ generation in cells. | [5] |
| LY-411575 | γ-Secretase, Notch | 0.082 nM in a cell-based assay. | MedChemExpress |
| RO4929097 | γ-Secretase, Notch | 4 nM in a cell-free assay.[6] | [6] |
| Dibenzazepine (DBZ) | γ-Secretase, Notch | 1.7 nM for Notch inhibition in vitro.[7] | [7] |
Experimental Protocols for Target Validation
To rigorously confirm that this compound is inhibiting γ-secretase and the Notch signaling pathway, a combination of in vitro and cell-based assays is recommended.
Cell-Free γ-Secretase Activity Assay
This assay directly measures the enzymatic activity of isolated γ-secretase on a synthetic substrate, providing a direct assessment of inhibition without the complexities of cellular systems.
Principle: A fluorogenic substrate peptide containing the γ-secretase cleavage site is incubated with a source of active γ-secretase (e.g., cell membrane preparations). Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
Detailed Protocol:
-
Preparation of γ-Secretase Enzyme Source:
-
Culture cells known to express high levels of γ-secretase (e.g., HEK293, CHO cells).
-
Harvest cells and prepare membrane fractions by dounce homogenization followed by ultracentrifugation. The membrane pellet will contain the γ-secretase complex.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Inhibition Assay:
-
In a 96-well black plate, add the membrane preparation.
-
Add varying concentrations of this compound or a control inhibitor (e.g., DAPT) to the wells. Include a vehicle-only control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic γ-secretase substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Notch Signaling Reporter Assay (Luciferase-Based)
This cell-based assay measures the transcriptional activity of the Notch pathway, providing a functional readout of pathway inhibition.
Principle: Cells are co-transfected with a reporter construct containing a luciferase gene under the control of a Notch-responsive promoter (containing CSL binding sites) and an expression vector for a constitutively active form of Notch. Inhibition of γ-secretase prevents the cleavage and nuclear translocation of the Notch intracellular domain (NICD), leading to a decrease in luciferase expression.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T or other suitable cells in a 96-well white plate.
-
Co-transfect the cells with a CSL-luciferase reporter plasmid and a plasmid expressing a constitutively active form of Notch1 (Notch1ΔE). A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a control inhibitor. Include a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of inhibitor treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Notch Intracellular Domain (NICD) Cleavage
This biochemical method provides direct visual evidence of the inhibition of Notch receptor processing.
Principle: Upon activation, the Notch receptor is cleaved by γ-secretase, releasing the NICD, which translocates to the nucleus. A Western blot using an antibody specific to the cleaved NICD can be used to assess the level of Notch processing.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the Notch receptor (e.g., T-ALL cell lines) or cells transfected to express a Notch receptor.
-
Treat the cells with different concentrations of this compound or a control inhibitor for a specified time (e.g., 6-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved form of Notch1 (Val1744) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. A decrease in the NICD band intensity with increasing concentrations of this compound confirms the inhibition of Notch processing.
-
Visualizing the Experimental Logic and Pathways
To further clarify the mechanisms and experimental workflows described, the following diagrams are provided.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of notch processing by gamma-secretase inhibitors causes intestinal goblet cell metaplasia and induction of genes known to specify gut secretory lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Ile-Leu-aldehyde (MG-101): A Comparative Guide to its Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
Z-Ile-Leu-aldehyde, also known as MG-101 or Calpain Inhibitor I, is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. Its broad reactivity profile makes it a valuable tool for studying various cellular processes, but also necessitates a clear understanding of its specificity when interpreting experimental results. This guide provides a comparative analysis of this compound's inhibitory activity against a range of proteases, supported by quantitative data and detailed experimental methodologies.
Inhibitory Profile of this compound
This compound exhibits potent inhibitory activity against several members of the calpain and cathepsin families of cysteine proteases. It is also known to inhibit the proteasome, though with lower potency compared to its primary targets. Its activity against other classes of proteases, such as aspartic and serine proteases, is notably weak.
| Target Protease | Protease Class | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (ID50/IC50) |
| Calpain I | Cysteine Protease | 190 pM[1] | 0.09 µM[2] |
| Calpain II | Cysteine Protease | 220 pM[1] | - |
| Cathepsin B | Cysteine Protease | 150 pM[1] | 13 nM[3][4] |
| Cathepsin L | Cysteine Protease | 500 pM[1] | 7 nM[3][4] |
| Proteasome | Cysteine Protease | 6 µM[5] | - |
| Cathepsin D | Aspartic Protease | Very weak inhibition[3][4] | - |
| Subtilisin | Serine Protease | Very weak inhibition[3][4] | - |
Experimental Methodologies
The following protocols provide a general framework for assessing the inhibitory activity of this compound against various proteases. Specific conditions may need to be optimized for individual experimental setups.
In Vitro Protease Inhibition Assay (Fluorogenic Substrate-based)
This method is commonly used to determine the potency of inhibitors against purified proteases.
1. Reagents and Materials:
-
Purified recombinant proteases (e.g., Calpain I, Cathepsin B, Cathepsin L)
-
This compound (MG-101)
-
Fluorogenic peptide substrate specific for the target protease (e.g., Suc-LLVY-AMC for proteasome chymotrypsin-like activity, Ac-RR-AFC for Cathepsin B)[6][7]
-
Assay Buffer: Specific to the protease. For example:
-
96-well black microplates
-
Fluorometric microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the purified protease to each well, with the exception of the negative control wells.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC-based substrates) over time.[6]
-
Calculate the rate of substrate hydrolysis from the linear portion of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Cell-Based Proteasome Activity Assay
This assay measures the inhibitory effect of this compound on proteasome activity within intact cells.
1. Reagents and Materials:
-
Cell line of interest (e.g., HCT116)[5]
-
This compound (MG-101)
-
Cell Lysis Buffer (e.g., containing 0.5% NP-40)[6]
-
Proteasome substrate (e.g., Suc-LLVY-AMC)[6]
-
Proteasome inhibitor (for control, e.g., MG-132)[6]
-
Protein quantification assay (e.g., BCA assay)
2. Assay Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).[5]
-
Harvest and lyse the cells in a suitable lysis buffer on ice.[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each cell lysate to duplicate wells.
-
To one set of wells, add a specific proteasome inhibitor to differentiate proteasome activity from other protease activities. Add vehicle to the other set.[6]
-
Add the proteasome substrate to all wells.[6]
-
Measure the fluorescence kinetically at 37°C.[6]
-
Calculate the proteasome activity by subtracting the fluorescence in the presence of the specific inhibitor from the total fluorescence.
-
Plot the percentage of proteasome inhibition against the this compound concentration to determine the IC50 in a cellular context.
Visualizing Experimental and Biological Pathways
To better illustrate the experimental workflow and the biological context of this compound's activity, the following diagrams are provided.
Caption: A generalized workflow for in vitro protease inhibition assays.
Caption: The role of calpain in the apoptotic signaling pathway.
Conclusion
This compound is a potent inhibitor of calpains and cathepsins B and L, with off-target effects on the proteasome. Its negligible activity against aspartic and serine proteases makes it a relatively specific tool for studying cysteine protease function. Researchers using this compound should be mindful of its cross-reactivity, particularly when studying processes where multiple susceptible proteases are active. The provided experimental frameworks can serve as a guide for further investigation into the specific inhibitory profile of this compound in various biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MG-1019(calpain inhibitor)|cas 110044-82-1|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MG-101 (ALLN) | Cysteine Protease inhibitor | Calpain inhibitor I | CAS 110044-82-1 | Buy MG101 (ALLN) from Supplier InvivoChem [invivochem.com]
- 5. abmole.com [abmole.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- 9. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
Downregulating Hes1 Expression: A Comparative Guide to Z-Ile-Leu-aldehyde and its Alternatives
For researchers, scientists, and drug development professionals, the precise modulation of Hairy and Enhancer of Split 1 (Hes1) expression is critical for studying a multitude of cellular processes, from embryonic development to cancer progression. This guide provides a comprehensive comparison of Z-Ile-Leu-aldehyde, a known γ-secretase inhibitor, with other common methods for downregulating Hes1. We present supporting experimental data, detailed protocols, and visual pathways to aid in the selection of the most appropriate tool for your research needs.
This compound acts as a potent inhibitor of γ-secretase, an enzyme essential for the cleavage and activation of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of target genes, including Hes1. By blocking this critical step in the Notch signaling pathway, this compound effectively reduces Hes1 expression.
This guide will compare the downstream effects of this compound on Hes1 expression with three key alternatives: DAPT (another γ-secretase inhibitor), siRNA-mediated gene silencing, and direct small molecule inhibitors of Hes1.
Comparative Analysis of Hes1 Downregulation
The following tables summarize the quantitative effects of this compound and its alternatives on Hes1 mRNA and protein expression, based on available experimental data. It is important to note that direct comparative studies are limited, and the presented data is collated from various independent research articles.
| Compound/Method | Target | Cell Line | Concentration/Dose | Treatment Time | Effect on Hes1 mRNA | Effect on Hes1 Protein | Reference |
| This compound | γ-secretase | MOPC315.BM (murine myeloma) | 10-15 µM | 24-48 h | Not explicitly quantified | Blocked Notch signaling, leading to downstream effects | [1] |
| DAPT | γ-secretase | Jurkat (T-ALL) | 10 µM | 48 h | ~71% decrease | ~68% decrease | |
| DAPT | γ-secretase | Hemangioma-derived stem cells | 5-10 µM | Not specified | Not specified | Significant decrease | [2] |
| siRNA (Hes1) | Hes1 mRNA | Organ of Corti explants | Not applicable | 48 h | ~24-29% decrease | ~59% decrease | [3] |
| siRNA (Hes1) | Hes1 mRNA | Embryonic stem cells | Not applicable | 3 days | ~30% decrease | Not quantified | [4] |
| JI051 | Hes1 (stabilizes inactive complex) | RD, SMS-CTR, Rh36 (rhabdomyosarcoma) | 30-50 nM (IC50 for growth) | Not specified | Not specified | Inhibited Hes1 transcriptional repression | |
| PIP-RBPJ-1 | RBPJ binding to Hes1 promoter | Human neural stem cells | 2 µM | 24 h | ~20% decrease | Not specified | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Hes1 regulation and points of intervention.
Caption: General experimental workflow for validating Hes1 downregulation.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Inhibition of Hes1 Expression using this compound or DAPT
a. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., Jurkat, MOPC315.BM) in appropriate culture vessels and media.
-
Allow cells to adhere and reach a confluency of 70-80%.
-
Prepare stock solutions of this compound or DAPT in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM for DAPT, 10-15 µM for this compound) in fresh culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor.
-
Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Harvest the cells for downstream analysis (RNA or protein extraction).
siRNA-Mediated Knockdown of Hes1
a. siRNA Transfection:
-
One day before transfection, seed cells in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with serum, aiming for 60-80% confluency on the day of transfection.[6]
-
Prepare the following solutions in separate tubes:
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[6]
-
Wash the cells once with 2 ml of siRNA Transfection Medium.[6]
-
Add 0.8 ml of siRNA Transfection Medium to the siRNA-transfection reagent mixture.
-
Aspirate the wash medium from the cells and add the transfection mixture to the well.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[6]
-
Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Incubate the cells for an additional 24-72 hours before harvesting for analysis.
Quantitative Real-Time PCR (qRT-PCR) for Hes1 mRNA Expression
-
Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with primers specific for Hes1 and a reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative expression of Hes1 mRNA using the ΔΔCt method.
Western Blotting for Hes1 Protein Expression
-
Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hes1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize Hes1 protein levels to a loading control (e.g., β-actin, GAPDH).
This guide provides a foundational understanding of the methods available for downregulating Hes1 expression. The choice of method will depend on the specific research question, cell type, and desired duration of the effect. For transient knockdown, siRNA is often preferred, while small molecule inhibitors can offer more sustained effects and are often easier to apply. It is always recommended to validate the knockdown efficiency at both the mRNA and protein levels.
References
- 1. glpbio.com [glpbio.com]
- 2. Synthetic DNA-Binding Inhibitor of HES1 Alters the Notch Signaling Pathway and Induces Neuronal Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Hes1 regulates embryonic stem cell differentiation by suppressing Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Hes1 enhances lapatinib sensitivity in gastric cancer sphere-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Z-Ile-Leu-aldehyde and Other Dipeptide Aldehydes as Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide aldehyde, Z-Ile-Leu-aldehyde, and other structurally related dipeptide aldehydes, focusing on their performance as protease inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to offer a comprehensive overview of the topic.
Introduction to Dipeptide Aldehyde Inhibitors
Dipeptide aldehydes are a class of small molecules that have garnered significant attention as reversible inhibitors of various proteases. Their mechanism of action typically involves the formation of a stable, reversible hemiacetal adduct with the catalytic serine, threonine, or cysteine residue in the active site of the target protease. The specificity of these inhibitors is largely determined by the amino acid residues at the P1 and P2 positions, which interact with the corresponding S1 and S2 pockets of the protease. This guide will focus on this compound and compare its known activities with those of other well-characterized dipeptide aldehydes.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound and other relevant dipeptide and tripeptide aldehydes against various proteases. It is important to note that direct comparative data for this compound against common proteases like the proteasome, calpain, and cathepsins is limited in publicly available literature, with its primary characterization being a γ-secretase and Notch signaling inhibitor.
| Inhibitor | Target Protease | Activity Type | IC50 | Ki | Reference |
| This compound (GSI-XII) | γ-Secretase / Notch | Cellular Activity | - | - | [1][2] |
| Z-Leu-Leu-al (ZLLal) | Calpain | Casein Degradation | 1.20 µM | - | |
| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA Degradation | 120 µM | - | ||
| Proteasome | ZLLL-MCA Degradation | 110 µM | - | ||
| Z-Leu-Leu-Leu-al (MG-132) | Calpain | Casein Degradation | 1.25 µM | - | |
| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA Degradation | 850 nM | - | ||
| Proteasome | ZLLL-MCA Degradation | 100 nM | - | ||
| N-Octanoyl-Met-Phe-H | Cathepsin S | - | - | 13 nM | [3] |
| Cathepsin L | - | No Inhibition Observed | - | [3] | |
| Phe-Phe-H | Cathepsin L | - | - | Single-digit nM | [3] |
| Cathepsin B | - | Reduced Activity | - | [3] | |
| Proteasome | - | No Inhibition Observed | - | [3] | |
| Ac-Leu-Val-Lys-aldehyde | Cathepsin B | 4 nM | [4] | ||
| 4-Phenyl-butyryl-Leu-Met-H | Calpain I | 36 nM | [3] | ||
| Calpain II | 50 nM | [3] | |||
| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 nM | [3] | ||
| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 nM | [3] |
Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay
This protocol is a generalized procedure for determining the chymotrypsin-like activity of the 20S proteasome and assessing the inhibitory potential of compounds like dipeptide aldehydes.
Materials:
-
Purified 20S Proteasome
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 10 mM stock in DMSO
-
Dipeptide Aldehyde Inhibitor (e.g., this compound): Stock solution in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified 20S proteasome in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Inhibitor Preparation: Prepare serial dilutions of the dipeptide aldehyde inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted proteasome solution.
-
Add 25 µL of the diluted inhibitor or vehicle control (assay buffer with the same percentage of DMSO).
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 25 µL of the Suc-LLVY-AMC substrate to each well to a final concentration of 10-100 µM.
-
Measurement: Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calpain Activity Assay
This protocol describes a method for measuring calpain activity using a casein substrate and assessing inhibition by dipeptide aldehydes.
Materials:
-
Purified Calpain (e.g., µ-calpain or m-calpain)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT
-
Substrate: Bodipy-casein or FITC-casein
-
Dipeptide Aldehyde Inhibitor: Stock solution in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Similar to the proteasome assay, prepare dilutions of calpain and the inhibitor in the assay buffer.
-
Assay Setup:
-
Add diluted calpain to the wells of the microplate.
-
Add the dipeptide aldehyde inhibitor or vehicle control.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add the fluorescently labeled casein substrate to each well.
-
Measurement: Monitor the increase in fluorescence over time at 37°C. The cleavage of the casein substrate by calpain results in an increase in fluorescence.
-
Data Analysis: Calculate the reaction rates and determine the IC50 or Ki values for the inhibitor as described for the proteasome assay.
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells and a key target for many dipeptide aldehyde inhibitors.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by dipeptide aldehydes.
Experimental Workflow: Comparative Inhibitor Screening
The following diagram illustrates a typical workflow for the comparative screening of protease inhibitors.
Caption: Workflow for comparative screening of protease inhibitors.
Discussion and Conclusion
The comparative analysis of dipeptide aldehydes reveals a class of inhibitors with diverse and potent activities against a range of proteases. While this compound is primarily documented as a γ-secretase and Notch signaling inhibitor, its structural similarity to other known dipeptide aldehyde protease inhibitors suggests it may have off-target effects on proteasomes, calpains, and cathepsins. However, a lack of direct enzymatic data for this compound against these proteases is a notable gap in the current literature.
In contrast, dipeptide aldehydes like Z-Leu-Leu-al show a clear preference for calpain over the proteasome, while the tripeptide MG-132 is a potent proteasome inhibitor. Other dipeptide aldehydes, such as those with aromatic residues, exhibit high potency and selectivity for cathepsins.
This guide highlights the importance of comprehensive profiling of protease inhibitors against a panel of targets to understand their full spectrum of activity and potential therapeutic applications. Further research is warranted to elucidate the direct enzymatic inhibitory profile of this compound against various proteases to fully assess its potential as a research tool and therapeutic lead.
References
Assessing the Potency of Z-Ile-Leu-aldehyde Relative to Other γ-Secretase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the γ-secretase inhibitor (GSI) Z-Ile-Leu-aldehyde against other prominent GSIs, focusing on potency and supported by experimental data. This compound, also known as Z-IL-CHO or GSI XII, is recognized as a potent and competitive peptide aldehyde inhibitor of γ-secretase and Notch signaling.[1][2][3] Its utility has been demonstrated in various research contexts, including studies on multiple myeloma and embryonal rhabdomyosarcoma, where it has been shown to block Notch signaling and induce apoptosis.[3]
Quantitative Comparison of γ-Secretase Inhibitor Potency
| Compound | Target | IC50 (nM) | Cell System |
| Avagacestat (BMS-708163) | Aβ40 | 0.3 | Not Specified |
| Aβ42 | 0.27 | Not Specified | |
| Begacestat (GSI-953) | Aβ40 | 6 | CHO cells |
| Aβ42 | 10 | CHO cells | |
| Semagacestat (LY450139) | Aβ40 | 12.1 | H4 human glioma cells |
| Aβ42 | 10.9 | H4 human glioma cells | |
| This compound (GSI XII) | Aβ40 / Aβ42 | Not Available | Not Available |
| Effective Concentration | 8-15 µM (in vitro) | Breast Cancer/Myeloma Cells[3] |
Understanding the Mechanism: The γ-Secretase Signaling Pathway
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors. The inhibition of γ-secretase is a key therapeutic strategy in Alzheimer's disease and various cancers. The following diagram illustrates the canonical γ-secretase signaling pathway and the points of inhibition by GSIs.
Caption: The γ-secretase pathway and the inhibitory action of GSIs.
Experimental Protocols for Assessing GSI Potency
The determination of a GSI's potency typically involves cell-based assays that measure the inhibition of γ-secretase activity. A common method is to quantify the reduction of Aβ peptides in the supernatant of cells overexpressing APP.
1. Cell-Based Assay for Aβ Production Inhibition
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected to overexpress human APP are commonly used.
-
Treatment: Cells are plated and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the GSI (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a defined period, typically 24 to 48 hours, to allow for APP processing and Aβ secretion.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The Aβ concentrations are normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Sample Incubation: The collected cell culture supernatants and Aβ standards are added to the wells and incubated to allow the capture antibody to bind to the Aβ peptides.
-
Detection Antibody: A biotinylated detection antibody that recognizes the N-terminus of Aβ is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of Aβ present.
-
Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of Aβ in the samples is determined by comparison to the standard curve.
The following diagram outlines the general workflow for assessing the potency of a GSI.
Caption: Experimental workflow for determining GSI potency.
References
Independent Validation of Z-Ile-Leu-aldehyde's Published Effects: A Comparative Guide for Researchers
For researchers and professionals in drug development, the rigorous evaluation of chemical probes is paramount. This guide provides an objective comparison of Z-Ile-Leu-aldehyde (also known as GSI-XII or Z-IL-CHO), a widely cited inhibitor of γ-secretase and Notch signaling, with several alternative compounds. The data presented is collated from independent studies to offer a comprehensive overview of their relative potencies and experimental contexts.
Quantitative Comparison of γ-Secretase and Notch Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against γ-secretase (often measured by the reduction of amyloid-beta peptides Aβ40 and Aβ42) and Notch signaling. It is important to note that a specific IC50 value for this compound is not consistently reported in the literature; however, it is frequently described as a potent inhibitor with effective concentrations for cellular effects in the low micromolar range.[1][2][3] For the purpose of this guide, its potency is represented based on these observations.
| Compound | Target | IC50 (Aβ40) | IC50 (Aβ42) | IC50 (Notch) | Assay Type |
| This compound (GSI-XII) | γ-Secretase / Notch | Not Reported | Not Reported | Effective at 1-5 µM | Cell-based |
| DAPT | γ-Secretase / Notch | 115 nM | 200 nM | ~20 nM | Cell-based (HEK293) |
| Semagacestat (LY450139) | γ-Secretase / Notch | 12.1 nM | 10.9 nM | 14.1 nM | Cell-based (H4 Glioma)[4] |
| Begacestat (GSI-953) | γ-Secretase / Notch | 15 nM (APP) | - | ~240 nM (Notch-1) | Cell-free / Cell-based |
| Avagacestat (BMS-708163) | γ-Secretase / Notch | 0.30 nM | 0.27 nM | 0.84 nM (NICD) | Cell-free |
| Crenigacestat (LY3039478) | γ-Secretase / Notch | Not Reported | Not Reported | ~1 nM | Cell-based (Tumor lines) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for common assays used to determine the potency of γ-secretase and Notch inhibitors. Specific details may vary between publications.
In Vitro (Cell-Free) γ-Secretase Activity Assay
-
Objective: To measure the direct inhibition of γ-secretase enzymatic activity.
-
Enzyme Source: Purified γ-secretase complex incorporated into lipid vesicles or detergent-solubilized membrane preparations from cells overexpressing γ-secretase components (e.g., HEK293T cells).[5]
-
Substrate: A recombinant peptide corresponding to the C-terminal fragment of Amyloid Precursor Protein (APP), often C99 or C100, which is a direct substrate for γ-secretase. The substrate may be tagged (e.g., with FLAG or biotin) for detection.[6]
-
Inhibitors: A range of concentrations of the test compounds (e.g., this compound, DAPT) are pre-incubated with the enzyme preparation.
-
Reaction: The substrate is added to the enzyme-inhibitor mixture and incubated at 37°C for a defined period (e.g., 1-4 hours).
-
Detection: The reaction products (Aβ peptides or the APP intracellular domain, AICD) are quantified. Common methods include:
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based γ-Secretase Activity Assay
-
Objective: To measure the inhibition of γ-secretase activity within a cellular context.
-
Cell Lines: Commonly used cell lines include human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells that are stably transfected to overexpress human APP.[8]
-
Inhibitors: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Detection:
-
Aβ Quantification: The levels of secreted Aβ40 and Aβ42 in the cell culture medium are measured by ELISA.
-
Reporter Gene Assay: Cells are co-transfected with a construct where the cleavage of an APP-C99-Gal4/VP16 fusion protein by γ-secretase releases a transcriptional activator, driving the expression of a reporter gene like luciferase.[9]
-
-
Data Analysis: Similar to the cell-free assay, the percentage of inhibition is calculated, and an IC50 value is derived from the dose-response curve.
Cell-Based Notch Signaling Assay
-
Objective: To measure the inhibition of the Notch signaling pathway.
-
Cell Lines: Cell lines responsive to Notch signaling are used, often co-transfected with a Notch receptor and a reporter construct.
-
Reporter System: A common method is a luciferase reporter gene under the control of a promoter containing binding sites for the CSL (also known as RBP-Jκ) transcription factor.[10][11][12] Activation of the Notch pathway leads to the translocation of the Notch Intracellular Domain (NICD) to the nucleus, where it binds to CSL and activates luciferase expression.
-
Inhibitors: Cells are treated with various concentrations of the inhibitors.
-
Activation: Notch signaling can be activated by co-culturing with cells expressing a Notch ligand (e.g., Delta or Jagged) or by using a constitutively active form of the Notch receptor.[13]
-
Detection: Luciferase activity is measured using a luminometer. A constitutively expressed secondary reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency and cell viability.[13]
-
Data Analysis: The inhibition of luciferase activity at different compound concentrations is used to generate a dose-response curve and calculate the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Notch Activation in Cultured Mammalian Cells: Transcriptional Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of Z-Ile-Leu-aldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Z-Ile-Leu-aldehyde, a peptide aldehyde inhibitor of γ-secretase and notch. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult your institution's specific safety protocols and the material safety data sheet (MSDS) for this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Lyophilized peptides can be hygroscopic; therefore, it is recommended to allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[1][2]
Disposal Plan: Chemical Inactivation
Due to its reactive aldehyde group, this compound is classified as hazardous waste and should not be disposed of directly down the drain or in regular trash. The recommended procedure for disposal is chemical inactivation through oxidation, which converts the reactive aldehyde to a less hazardous carboxylic acid. This process should be carried out by trained personnel in a controlled laboratory setting.
A common and effective method for the oxidation of aldehydes is the use of potassium permanganate (KMnO₄) in a basic solution. The permanganate ion (MnO₄⁻) is a strong oxidizing agent that will react with the aldehyde group.
Experimental Protocol: Chemical Inactivation of this compound
The following protocol outlines the steps for the chemical inactivation of this compound waste. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste (solid or dissolved in a compatible solvent)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation of the Inactivation Solution:
-
Prepare a 0.5 M solution of sodium hydroxide (NaOH).
-
Slowly add solid potassium permanganate (KMnO₄) to the NaOH solution with stirring until the solution is saturated (a deep purple color is achieved and some solid remains undissolved).
-
-
Inactivation of this compound Waste:
-
If the this compound waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., DMSO, DMF) before proceeding. If it is already in solution, ensure the solvent is compatible with the inactivation reagents.
-
Place the beaker or flask containing the this compound waste on a stir plate and begin stirring.
-
Slowly and carefully add the potassium permanganate/sodium hydroxide solution to the this compound waste. An excess of the oxidizing agent is necessary to ensure complete oxidation.[3][4] A good indicator of excess permanganate is the persistence of the purple color.
-
The reaction is complete when the purple color of the permanganate persists for at least one hour, indicating that all the aldehyde has been oxidized. The disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction is proceeding.
-
-
Neutralization and Disposal:
-
Once the reaction is complete, neutralize the solution by slowly adding a suitable acid (e.g., dilute sulfuric acid or hydrochloric acid) until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter.
-
After neutralization, the solution can be disposed of as hazardous waste according to your institution's and local regulations. The final solution will contain the oxidized peptide, manganese salts, and the neutralized base and acid.
-
Quantitative Data for Disposal Planning
The following table provides key quantitative data relevant to the chemical inactivation of aldehydes.
| Parameter | Value | Source/Comments |
| This compound | ||
| Molecular Weight | 362.46 g/mol | [5][6] |
| Recommended Molar Ratio (Aldehyde:KMnO₄) | 1 : 1.5 | General recommendation for complete oxidation. |
| Potassium Permanganate (KMnO₄) | ||
| Molecular Weight | 158.034 g/mol | Standard chemical data. |
| Solubility in Water | 6.38 g/100 mL at 20 °C | Standard chemical data. |
| Sodium Hydroxide (NaOH) | ||
| Molecular Weight | 39.997 g/mol | Standard chemical data. |
| Recommended Concentration | 0.5 M | To ensure a basic environment for the reaction. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Z-Ile-Leu-aldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-Ile-Leu-aldehyde, a peptide aldehyde inhibitor of γ-secretase and notch. Adherence to these protocols is critical for maintaining a safe research environment and ensuring the integrity of your work.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, adopting a cautious approach and utilizing appropriate personal protective equipment is a fundamental laboratory practice.[1] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, dissolving) | Safety glasses with side shields | Nitrile or latex gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area. |
| Potential for Aerosol Generation | Safety goggles | Nitrile or latex gloves | Standard laboratory coat | Use a fume hood. |
| Spill Cleanup | Chemical safety goggles | Chemical-resistant gloves (Nitrile or latex) | Laboratory coat | Not generally required for small spills. For larger spills or in poorly ventilated areas, a respirator may be necessary. |
| Disposal of Waste | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required. |
Operational Plans: Step-by-Step Handling Procedures
To minimize exposure and contamination, follow these step-by-step procedures when working with this compound.
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.
-
Wear the appropriate PPE as outlined in the table above.
-
Use a dedicated, clean weighing vessel and tools.
-
Carefully transfer the desired amount of this compound.
-
Close the container tightly after use.
2. Dissolving the Compound:
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
If necessary, gently agitate or sonicate the mixture to ensure complete dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.[1]
-
Follow the specific storage temperature recommendations provided by the manufacturer.
Disposal Plans: Safe Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Unused or Expired Compound:
-
Dispose of unused or expired this compound as chemical waste through your institution's hazardous waste disposal program.
-
Do not discard it down the drain or in the regular trash.
2. Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and gloves, should be considered chemical waste.
-
Collect these materials in a designated, labeled hazardous waste container.
3. Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Experimental Protocols: Chemical Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Immediate Actions:
-
Alert others in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
If the substance comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
2. Small Spills (Solid):
-
Wear appropriate PPE.
-
Gently sweep the solid material onto a piece of paper or into a dustpan.
-
Avoid creating dust. If necessary, lightly dampen the material with water before sweeping.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
3. Small Spills (Liquid Solution):
-
Wear appropriate PPE.
-
Contain the spill with absorbent material (e.g., spill pillows, vermiculite, or paper towels).
-
Work from the outside of the spill inwards to prevent spreading.
-
Once the liquid is absorbed, carefully collect the absorbent material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Workflow for Handling a Chemical Spill
The following diagram illustrates the logical steps to take in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill in the laboratory.
References
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
